1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Description
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Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDANOILIAPIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole
Introduction
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the imidazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics.[1][3] This guide focuses on a specific, highly functionalized derivative: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole .
This molecule is a key intermediate, designed with strategic functional groups that empower researchers and drug development professionals. The benzyl group links the imidazole core to a substituted phenyl ring, a common motif in pharmacologically active agents. More importantly, the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring are not incidental. The bromine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.
This document provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical profile of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, serving as a vital resource for scientists engaged in synthetic and medicinal chemistry.
Molecular Structure and Identification
Chemical Structure
The structure of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is defined by an imidazole ring N-substituted with a benzyl group, which is itself substituted with bromo and fluoro groups at positions 2 and 4, respectively.
Caption: Chemical structure of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. While experimental data for this specific isomer is not widely published, properties can be reliably inferred from closely related analogs and computational models.
| Property | Value | Source/Comment |
| CAS Number | Not explicitly assigned | Analog 1-(4-bromo-2-fluorobenzyl)-1H-imidazole is 1247045-93-7.[4] |
| Molecular Formula | C₁₀H₈BrFN₂ | Calculated |
| Molecular Weight | 255.09 g/mol | Calculated |
| Appearance | White to off-white solid | Expected, based on similar compounds. |
| Melting Point | Data not available | Analog 1-(4-bromobenzyl)-1H-imidazole melts at 75°C.[5] |
| Boiling Point | Data not available | High boiling point expected due to polarity and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, THF). Sparingly soluble in water. | Based on the polar imidazole ring and the hydrophobic substituted benzyl group.[1][6] |
| pKa | ~5-6 (for the conjugate acid) | Typical for N-alkylated imidazoles. |
Synthesis and Purification
Synthetic Strategy: Nucleophilic Substitution
The most direct and widely adopted strategy for the synthesis of 1-substituted imidazoles is the N-alkylation of the imidazole ring.[7] This reaction is a classic bimolecular nucleophilic substitution (Sₙ2), where the nucleophilic nitrogen of imidazole attacks the electrophilic benzylic carbon of a suitable benzyl halide.
Causality of Experimental Choices:
-
Starting Materials: Imidazole and 2-bromo-4-fluorobenzyl bromide are the logical precursors. The benzyl bromide is the electrophile, activated towards substitution by the electron-withdrawing nature of the phenyl ring and the inherent reactivity of benzylic halides.
-
Base: A base is required to deprotonate imidazole, significantly increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), a mild and cost-effective base, or sodium hydride (NaH), a stronger, non-nucleophilic base for more challenging alkylations.[7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is ideal. These solvents can dissolve the ionic intermediates and reactants without participating in the reaction.[8]
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a robust and scalable laboratory synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Materials:
-
Imidazole (1.0 eq)
-
2-Bromo-4-fluorobenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous DMF. Stir until the imidazole is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Electrophile Addition: Add 2-bromo-4-fluorobenzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Spectroscopic and Analytical Profile
Characterization by spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of the imidazole and substituted benzyl moieties.[11][12][13]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.5-7.8 ppm (s, 1H): Imidazole C2-H. ~7.0-7.4 ppm (m, 3H): Aromatic protons on the phenyl ring. ~7.1 ppm (s, 1H): Imidazole C4-H or C5-H. ~6.9 ppm (s, 1H): Imidazole C5-H or C4-H. ~5.3 ppm (s, 2H): Benzylic CH₂ protons. |
| ¹³C NMR | ~138 ppm: Imidazole C2. ~119-135 ppm: Aromatic carbons of the phenyl ring (including C-Br and C-F). ~129 ppm: Imidazole C4. ~120 ppm: Imidazole C5. ~50 ppm: Benzylic CH₂ carbon. |
| Mass Spec (ESI+) | m/z ~255 & 257: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| IR (KBr, cm⁻¹) | ~3100-3150: Imidazole C-H stretch. ~3030-3080: Aromatic C-H stretch. ~1500-1600: C=C and C=N ring stretching. ~1200-1250: Aryl C-F stretch. ~1000-1100: Aryl C-Br stretch. |
Chemical Reactivity and Synthetic Potential
The true value of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in drug development lies in its designed reactivity, which allows for further elaboration into more complex molecular architectures.
Reactivity of the Imidazole Core
The imidazole ring is aromatic and amphoteric, meaning it can act as both a weak acid and a weak base.[6] The N-3 nitrogen is basic and can be protonated or act as a ligand for metal centers. Electrophilic substitution on the imidazole ring is possible, though less facile than in more electron-rich heterocycles.
Reactivity of the Aryl Bromide: A Gateway to Complexity
The aryl bromide at the 2-position of the benzyl group is the most significant feature for synthetic diversification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[14]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of new aryl, heteroaryl, or alkyl groups. This is one of the most robust and functional-group-tolerant C-C bond-forming reactions.[15][16]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of diverse amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid scaffolds and further synthetic handles.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to ketones, amides, or esters.[17]
The choice of aryl bromide over a less reactive aryl chloride is a deliberate design feature to ensure efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[15][18]
Synthetic Utility Workflow
Caption: Synthetic utility of the aryl bromide for library generation.
Applications in Research and Drug Development
1-(2-bromo-4-fluorobenzyl)-1H-imidazole is not typically an end-product but rather a high-value intermediate or building block. The benzimidazole scaffold, a close relative, is found in numerous FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.[3][19][20] Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[21][22][23][24]
The strategic placement of the bromo and fluoro groups allows this molecule to be used in:
-
Fragment-Based Drug Discovery (FBDD): As a core fragment for library synthesis to explore structure-activity relationships (SAR).
-
Lead Optimization: To introduce specific groups that can improve potency, selectivity, or pharmacokinetic profiles (ADME properties) of a lead compound.
-
Synthesis of Complex Target Molecules: As a key precursor in a multi-step synthesis of a complex active pharmaceutical ingredient (API).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is not available, a hazard assessment can be made based on its constituent parts: N-alkylated imidazoles and brominated aromatic compounds.
-
Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with care.[5]
-
Handling and PPE: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Benzimidazole scaffold as a versatile biophore in drug discovery: A review. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Jeyabalan, S., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem. Retrieved February 18, 2026, from [Link]
-
Shankar, V., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024). Preprints.org. Retrieved February 18, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 18, 2026, from [Link]
-
Supporting Information. (2007). Wiley-VCH. Retrieved February 18, 2026, from [Link]
-
Espino, G., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved February 18, 2026, from [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved February 18, 2026, from [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. Retrieved February 18, 2026, from [Link]
- Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
-
1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Indian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved February 18, 2026, from [Link]
-
N-alkylation of imidazole by alkaline carbons. (n.d.). Academia.edu. Retrieved February 18, 2026, from [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). OUCI. Retrieved February 18, 2026, from [Link]
-
Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Asymmetric Autotandem Palladium-Catalyzed Arylation-Cyclization of Alkene-Tethered N-Tosylimines with Arylboronic Acids Enabled. (2026). American Chemical Society. Retrieved February 18, 2026, from [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved February 18, 2026, from [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
-
Protein purification. (n.d.). Roche. Retrieved February 18, 2026, from [Link]
-
Production, Purification and Crystallization of a ProkaryoticSLC26 Homolog for Structural Studies. (2017). PMC. Retrieved February 18, 2026, from [Link]
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Structural Elucidation and Analytical Characterization of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Executive Summary
This technical guide outlines the comprehensive structural elucidation of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole , a critical intermediate scaffold in the synthesis of azole antifungals (e.g., Miconazole analogues) and enzyme inhibitors.[1] The presence of a halogenated benzyl group attached to an imidazole core presents specific analytical challenges, primarily concerning regioselectivity (N1 vs. N3 alkylation) and halogen-specific isotopic/coupling patterns . This document details a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography to definitively assign the structure.[1]
Synthetic Context & Regiochemical Challenge
To understand the analytical requirements, one must first understand the genesis of the sample. The compound is typically synthesized via the N-alkylation of imidazole with 2-bromo-4-fluorobenzyl bromide (or chloride).
The Core Challenge: Imidazole is an ambident nucleophile.[2] While alkylation at the N1 position is favored under basic conditions, steric hindrance from the ortho-bromo substituent on the electrophile can theoretically promote minor N3-alkylation or bis-alkylation (imidazolium salt formation).
Diagram 1: Synthetic Pathway & Regioselectivity Logic
Caption: Reaction scheme illustrating the potential regiochemical outcomes. The analytical goal is to confirm the N1-isomer and rule out N3 or bis-alkylated byproducts.
Mass Spectrometry: The Bromine Signature[3][4]
The first step in validation is confirming the molecular formula and the presence of the halogen motif.
The Isotope Pattern (The "Smoking Gun")
Unlike fluorine (monoisotopic 19F), bromine exists as two stable isotopes,
-
Target Formula:
-
Exact Mass (
): ~253.98 Da -
Exact Mass (
): ~255.98 Da
Experimental Protocol (LC-MS):
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes protonation of the imidazole N3).
-
Observation: Look for two peaks of equal intensity separated by 2 m/z units.
| Ion Species | m/z (approx) | Relative Intensity | Diagnostic Value |
| 255.0 | 100% | Base Peak | |
| 257.0 | ~98% | Confirms Bromine Presence | |
| 175.0 | Variable | Loss of Br (Fragment) |
Technical Insight: If the intensity ratio is 3:1 (M:M+2), the sample contains Chlorine, not Bromine.[3][4] If the pattern is complex (e.g., 1:2:1), the sample may be bis-alkylated (two bromines).
NMR Spectroscopy: The Definitive Proof
NMR is the primary tool for solving the regiochemistry and substitution pattern. The fluorine atom provides a unique handle for assigning the aromatic protons via spin-spin coupling (
NMR Assignment Strategy
Solvent:
Key Signals:
-
Imidazole Singlet (H2): The most deshielded proton (~7.6 - 7.8 ppm). Crucial for confirming the integrity of the heteroaromatic ring.
-
Methylene Bridge (
): A sharp singlet (or weak doublet due to long-range F coupling) around 5.1 - 5.3 ppm .[1] -
Aromatic Region (Benzene Ring): This is complex due to H-H and H-F coupling.
NMR
-
Signal: Single peak around -110 to -115 ppm (relative to
).[1] -
Coupling: Appears as a multiplet (quartet-like) due to coupling with H3, H5, and H6.[1] Decoupling (
) collapses this to a singlet, confirming the presence of a single fluorine environment.[1]
2D NMR: Solving the Regiochemistry (NOESY)
To prove the benzyl group is attached to N1 and not N3 (or C2/C4), we use NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
The Logic: Through-space interactions (NOE) occur only between protons < 5 Å apart.
-
The Test: Irradiate the methylene bridge (
) protons. -
Expected NOE Correlations (N1-Isomer):
-
If N3-Alkylated (Hypothetical): The chemical environment would be symmetric if the imidazole were unsubstituted, but since it is 1-substituted, the NOE pattern confirms the specific N1 placement by showing proximity to both H2 and H5.
Diagram 2: NMR Elucidation Logic Flow
Caption: Workflow for NMR-based structural assignment. NOESY is the critical step for regiochemical proof.
Experimental Protocols
Synthesis (General Procedure for Reference)
To generate the material for characterization:
-
Reagents: Dissolve Imidazole (1.0 eq) in dry DMF or Acetonitrile.
-
Base: Add
(2.0 eq) or NaH (1.1 eq) at 0°C. Stir for 30 min. -
Alkylation: Dropwise addition of 2-bromo-4-fluorobenzyl bromide (1.0 eq).
-
Reaction: Stir at RT for 4-12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Column chromatography (Silica gel, MeOH/DCM gradient).
X-Ray Diffraction (The "Gold Standard")
If the compound forms a solid (likely given the melting point of similar analogues is >100°C), Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.
-
Crystallization: Slow evaporation from Ethanol/Hexane or DCM/Pentane.
-
Data: Collect on a diffractometer (Mo or Cu source).
-
Verification: The presence of the heavy Bromine atom facilitates the solution of the phase problem via Heavy Atom methods.
Summary of Analytical Data (Simulated)
The following table summarizes the expected data for the correct structure:
| Technique | Parameter | Expected Result | Interpretation |
| HRMS | m/z | 254.99 / 256.99 | |
| 1H NMR | Singlet (2H) | Benzylic | |
| 1H NMR | Singlet (1H) | Imidazole H2 (N-CH-N). | |
| 19F NMR | Multiplet | Single Fluorine on aromatic ring. | |
| NOESY | Cross-peaks | Confirms N1-alkylation.[1] | |
| HPLC | Purity | >98% (UV 254nm) | Single peak, no regioisomers.[1] |
References
-
Regioselectivity of Imidazole Alkylation
-
NMR Characterization of Fluorinated/Brominated Compounds
-
General Synthesis of N-Benzyl Imidazoles
Sources
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- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profile & Technical Guide: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
[1]
Executive Summary & Chemical Identity[1]
1-(2-bromo-4-fluorobenzyl)-1H-imidazole is a pharmacophore-dense intermediate commonly utilized in the synthesis of antifungal azoles, heme-oxygenase inhibitors, and non-steroidal anti-inflammatory agents.[1] Its solubility profile is governed by the interplay between the lipophilic halogenated benzyl ring and the polar, basic imidazole heterocycle.
Understanding its solubility is critical for optimizing nucleophilic substitution reactions (synthesis), liquid-liquid extractions (work-up), and recrystallization (purification).
Physicochemical Profile
| Property | Value / Descriptor | Relevance to Solubility |
| Molecular Weight | ~255.09 g/mol | Moderate MW facilitates dissolution in organic solvents.[1] |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilic. Prefers organic solvents over aqueous media.[1] |
| pKa (Imidazole N3) | ~6.5 – 6.8 | Weak Base. Solubility in water increases significantly at pH < 4.[1] |
| H-Bond Donors | 0 | Lack of donors limits solubility in non-polar solvents without H-bond acceptors.[1] |
| H-Bond Acceptors | 2 (N3, F) | Good solubility in protic solvents (Alcohols) and polar aprotic solvents.[1] |
| Physical State | Solid (Crystalline) | Likely MP range: 65–85°C (based on analogs).[2] |
Theoretical & Observed Solubility Profile
The solubility of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole follows a "Like Dissolves Like" trajectory modified by the specific electronic effects of the ortho-bromo and para-fluoro substituents.[1]
A. Primary Solvent Categories[1]
1. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.
-
Solubility: >100 mg/mL (Excellent).[1]
-
Mechanism: The high dielectric constants of these solvents stabilize the dipole moment of the imidazole ring. The lack of proton donors prevents hydrogen bonding competition, allowing the solvent to solvate the entire molecule effectively.
-
Application: Ideal for stock solutions in biological assays and as reaction media for nucleophilic substitutions (e.g.,
reactions).
2. Chlorinated & Polar Organic Solvents (Good to High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Methanol, Ethanol.
-
Solubility: 50 – 100 mg/mL .[1]
-
Mechanism:
-
Chlorinated: Excellent interaction with the lipophilic benzyl moiety and the aromatic imidazole system via
- and dipole-dipole interactions.[1] -
Alcohols:[1][3] The hydroxyl group acts as a hydrogen bond donor to the imidazole N3 nitrogen (acceptor), enhancing solubility despite the lipophilic benzyl tail.
-
-
Application: DCM is the standard solvent for liquid-liquid extraction (organic phase).[1] Alcohols are preferred for recrystallization.[1]
3. Moderately Polar Solvents (Moderate Solubility)
-
Solvents: Ethyl Acetate, Acetone, Acetonitrile, Toluene.
-
Solubility: 10 – 50 mg/mL (Temperature dependent).[1]
-
Mechanism: Solubility is sufficient for reactions at elevated temperatures (reflux) but may lead to precipitation upon cooling.[1]
-
Application: Toluene is often used for azeotropic removal of water.[1] Ethyl acetate is a standard mobile phase component for chromatography.[1]
4. Non-Polar Solvents (Low/Insoluble)
Experimental Protocols
Protocol A: Self-Validating Solubility Determination (Gravimetric)
Use this protocol to determine exact solubility limits for your specific batch purity.[1]
Materials:
-
Compound: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole (100 mg)[1]
-
Solvent of choice (e.g., Toluene)
-
0.45 µm Syringe Filter (PTFE)[1]
Workflow:
-
Saturation: Add 100 mg of compound to a glass vial.
-
Titration: Add solvent in 100 µL increments while vortexing.
-
Observation: Check for clarity. If solid remains after 1 mL total solvent, the solubility is < 100 mg/mL.
-
Equilibration: If solids persist, heat to 40°C, then cool to 25°C and stir for 2 hours.
-
Filtration: Filter the supernatant through a pre-weighed syringe filter.[1]
-
Quantification: Evaporate the filtrate to dryness and weigh the residue.
Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)
Recommended for purifying the intermediate from reaction byproducts.
-
Dissolution: Dissolve crude solid in minimal warm Ethanol or DCM (approx. 5-10 mL/g).[1]
-
Filtration: Filter while hot to remove insoluble mechanical impurities.[1]
-
Precipitation: Slowly add n-Hexane (anti-solvent) dropwise until a persistent turbidity is observed.[1]
-
Crystallization: Cool the mixture slowly to 4°C.
-
Collection: Filter the crystals and wash with cold Hexane.
Visualization & Decision Logic
Figure 1: Solubility Decision Tree
This logic flow guides the selection of the optimal solvent based on the intended application (Reaction vs. Purification vs. Analysis).
Caption: Decision matrix for solvent selection based on process requirements. Blue nodes indicate primary categories; Yellow nodes indicate specific solvent recommendations.
Figure 2: Chemical Structure & Solvation Interactions
The diagram below illustrates how different solvents interact with the specific functional groups of the molecule.
Caption: Interaction map showing how specific functional groups dictate solubility in different solvent classes.
Critical Considerations for Researchers
-
pH Sensitivity: The imidazole ring is basic.[1] If you are attempting to extract this compound from an aqueous reaction mixture, ensure the aqueous phase is basic (pH > 9) . At acidic pH, the imidazole protonates to form a water-soluble salt, preventing extraction into organic solvents like DCM or Ethyl Acetate.
-
Reactivity with Solvents: Avoid using Acetone or MEK (Methyl Ethyl Ketone) if primary amines are present as impurities, as Schiff bases may form. For this specific tertiary amine structure, ketones are generally safe but can be difficult to remove completely due to high boiling points relative to DCM.
-
DMSO Removal: While solubility is highest in DMSO, removing it requires high vacuum or extensive water washing (which risks emulsion formation). Use DMSO only if necessary for biological assays or high-temperature nucleophilic substitutions.[1]
References
-
PubChem. (n.d.).[1] 1-(4-Bromobenzyl)-1H-imidazole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Domańska, U., et al. (2004).[4] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[3][4] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Imidazoles.[5][6][7][8][9] Retrieved from [Link]
Sources
- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Harnessing 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole in Fragment-Based Drug Discovery: A Technical Guide
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3][4] By screening smaller, simpler molecules, FBDD allows for a more thorough exploration of chemical space, often yielding hits with superior ligand efficiency that can be optimized into potent and selective drug candidates.[2][3][5] This guide provides an in-depth technical framework for researchers and drug development professionals on the strategic use of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole , a promising, yet underexplored, fragment. We will dissect its structural rationale, outline its physicochemical profile, provide detailed experimental protocols for its synthesis and screening, and present a logical roadmap for its evolution from a primary hit to a lead compound. The principles and methodologies detailed herein are designed to be broadly applicable, providing a robust template for initiating FBDD campaigns against challenging biological targets.
The Rationale for FBDD and the Selection of a Core Fragment
The FBDD Paradigm: Efficiency in Exploration
Traditional HTS campaigns screen vast libraries of large, complex molecules, a process that can be resource-intensive and may fail to adequately sample the vastness of chemical space.[3][6] FBDD, in contrast, utilizes libraries of low-molecular-weight compounds (typically <300 Da) to identify weak but highly efficient binding interactions.[3][5][7] Because of their reduced complexity, fragments are statistically more likely to find a complementary binding pocket on a protein target, leading to higher hit rates.[8] These initial, low-affinity hits serve as superior starting points for rational, structure-guided optimization into high-affinity leads.[2][8] This "bottom-up" approach has successfully delivered multiple FDA-approved drugs, including Vemurafenib and Venetoclax, validating its power in modern drug discovery.[2]
Hallmarks of an Ideal Fragment: The "Rule of Three"
To maximize the potential for successful optimization, fragments are generally selected based on a set of guidelines colloquially known as the "Rule of Three":
-
Molecular Weight (MW): ≤ 300 Da
-
Calculated LogP (cLogP): ≤ 3.0
-
Hydrogen Bond Donors: ≤ 3
-
Hydrogen Bond Acceptors: ≤ 3
-
Rotatable Bonds: ≤ 3
Adherence to these principles ensures that the fragment has ample room for chemical elaboration without immediately falling into undesirable physicochemical space.[5]
Why 1-(2-bromo-4-fluorobenzyl)-1H-imidazole? A Privileged Scaffold with Strategic Handles
The selection of this specific fragment is deliberate and based on the convergence of several key medicinal chemistry principles:
-
The Imidazole Core: The imidazole ring is a "privileged" heterocyclic scaffold, frequently found in approved drugs and natural products.[9][10][11] Its two nitrogen atoms provide a unique combination of hydrogen bond donating and accepting capabilities, allowing it to form crucial interactions with biological targets.[9][12][13] Furthermore, its aromatic nature allows it to participate in π-stacking and other non-covalent interactions.[9]
-
The Fluorine Atom: The strategic placement of a fluorine atom on the benzyl ring is a common tactic in medicinal chemistry. Fluorine can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[14][15]
-
The Bromo-Substituent: The bromine atom serves two primary purposes. First, it can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms on the target protein—which can significantly contribute to binding affinity.[16] Second, and perhaps more importantly, it provides a versatile synthetic handle. The bromo group can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira), offering a clear vector for fragment "growing" or "linking" during hit-to-lead optimization.[17]
Physicochemical and Structural Profile
Core Structure Analysis
The fragment is composed of three key moieties, each contributing distinct properties:
-
1H-imidazole: The primary interaction hub, capable of H-bonding and aromatic interactions.
-
4-Fluorobenzyl: A lipophilic group that can explore hydrophobic pockets. The fluorine atom modulates the electronic properties of the ring and can act as a metabolic blocker.
-
2-Bromo substituent: A key vector for synthetic elaboration and a potential halogen bond donor.
Physicochemical Properties
The properties of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole align well with the "Rule of Three," making it an excellent candidate for an FBDD library.
| Property | Value (Calculated) | "Rule of Three" Compliance |
| Molecular Weight | 255.09 g/mol | Yes (≤ 300) |
| cLogP | 2.6 | Yes (≤ 3.0) |
| Hydrogen Bond Acceptors | 2 (N atoms) | Yes (≤ 3) |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
| Topological Polar Surface Area | 28.7 Ų | Yes (≤ 60 Ų) |
Strategic Application in FBDD Campaigns
The successful deployment of this fragment requires a systematic and well-designed screening cascade. The choice of biophysical screening method is critical, as fragments bind with weak affinity (typically in the high micromolar to millimolar range), which is often undetectable by conventional biochemical assays.[5][6]
Primary Screening Strategies
-
Surface Plasmon Resonance (SPR): An increasingly preferred method due to its sensitivity, throughput, and ability to provide kinetic data (association and dissociation rates).[6] It is an excellent primary screening tool to identify binders from a fragment library.
-
Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) are powerful for detecting weak binding events in solution, providing valuable information about the binding epitope.[3]
-
X-Ray Crystallography: This is the gold standard for FBDD.[2][4] Soaking the target protein crystals with the fragment can directly reveal the binding mode at atomic resolution, providing an unambiguous roadmap for structure-based design and optimization.[2]
FBDD Workflow Diagram
The following workflow illustrates a typical FBDD campaign, moving from initial screening to a validated hit ready for chemical elaboration.
Experimental Protocols
Synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
This protocol describes a standard nucleophilic substitution reaction.
Reaction Scheme: Imidazole + Sodium Hydride (NaH) → Imidazolide anion Imidazolide anion + 2-bromo-4-fluorobenzyl bromide → 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Materials:
-
Imidazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-bromo-4-fluorobenzyl bromide (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert nitrogen atmosphere, add imidazole to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the imidazole N-H, forming the highly nucleophilic imidazolide anion required for the subsequent alkylation.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Re-cool the mixture to 0°C. Add a solution of 2-bromo-4-fluorobenzyl bromide in anhydrous DMF dropwise. Causality: The benzyl bromide is an excellent electrophile. The ortho-bromo substituent may slightly hinder the reaction sterically, but the benzylic position is highly activated towards SN2 attack.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil/solid by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library stock solutions (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Create a reference channel (mock-coupled with ethanolamine) to subtract non-specific binding. Causality: Covalent immobilization ensures a stable surface for detecting transient binding events. The reference channel is critical for correcting bulk refractive index changes and non-specific interactions.
-
Fragment Preparation: Prepare a screening plate by diluting fragment stocks into the running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.
-
Screening Run: Inject each fragment solution over the target and reference channels. Monitor the change in response units (RU). A significant increase in RU on the target channel relative to the reference channel indicates a binding event.
-
Data Analysis:
-
Hit Criteria: A fragment is considered a primary hit if it produces a stable, concentration-dependent response significantly above the baseline noise and the reference channel response.
-
Controls: Include a known binder (positive control) and a non-binder (negative control) to validate the assay performance.
-
-
Hit Confirmation: Re-test primary hits in a dose-response format (e.g., 8-point titration) to confirm binding and estimate the dissociation constant (Kᴅ).
Hit-to-Lead Optimization: From Fragment to Candidate
Once 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is validated as a hit with a confirmed binding mode, the hit-to-lead phase begins.[18] The goal is to systematically modify the fragment to improve its potency and drug-like properties.[1][8][19] The three primary strategies are growing, linking, and merging.[1][2][19]
Structure-Activity Relationship (SAR) by Vector Elaboration
This fragment offers three distinct chemical vectors for optimization, which can be explored using structure-based design.
-
Vector 1 (Growing): The Imidazole C2/C4/C5 Positions: If the crystal structure shows an unoccupied pocket adjacent to the imidazole ring, small groups can be added to these positions to seek additional interactions.
-
Vector 2 (Growing/Linking): The Bromo-substituent: This is the most versatile handle. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide variety of chemical moieties can be attached. This allows the fragment to "grow" into adjacent pockets or "link" to another fragment binding nearby.
-
Vector 3 (Modification): The Fluoro-substituent: While less of a growth vector, this position can be modified. For example, replacing it with a hydrogen or a chloro-group can probe the importance of the fluorine's electronic contribution to binding.
Logic Diagram for Hit-to-Lead Optimization
This diagram outlines the decision-making process for evolving the initial fragment hit.
Potential Target Classes
The structural motifs within this fragment suggest its potential utility against several important target classes:
-
Kinases: The imidazole core can mimic the hinge-binding motif of many kinase inhibitors.
-
Metalloenzymes: The nitrogen atoms of the imidazole ring are excellent metal chelators and could interact with zinc, iron, or other metal ions in an enzyme's active site.
-
Epigenetic Targets (e.g., Bromodomains): The aromatic system and hydrogen-bonding capacity are well-suited for interacting with the acetyl-lysine binding pockets of bromodomains.
-
Protein-Protein Interactions (PPIs): As a starting point, the fragment can identify "hot spots" at the interface of two proteins, which can then be grown to create potent PPI inhibitors.
Conclusion and Future Outlook
1-(2-bromo-4-fluorobenzyl)-1H-imidazole represents a high-quality, strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with a privileged core scaffold and versatile synthetic handles, makes it an ideal starting point for tackling challenging drug targets. The systematic application of biophysical screening, structural biology, and iterative medicinal chemistry, as outlined in this guide, provides a clear and robust path from initial hit identification to the generation of novel, high-potential lead compounds. As FBDD continues to prove its value, the intelligent design and application of fragments like this will remain a cornerstone of modern drug discovery.
References
- Vertex AI Search. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Vertex AI Search.
- Vertex AI Search. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
- Life Chemicals. (2021, December 9).
- Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery.
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
- Multichem. (2025, January 18).
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Vertex AI Search. Fragment Screening & Fragment-Based Drug Design.
- NIH. (2020, February 18).
- Oncodesign Services. Hit-to-Lead process | Drug Discovery.
- Vertex AI Search. Approaches to Fragment-Based Drug Design.
- ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future.
- NIH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Vertex AI Search. (2026, January 29). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects.
- Semantic Scholar.
- Universal Journal of Pharmaceutical Research. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.
- Vertex AI Search. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.
- Benchchem. Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one in Medicinal Chemistry.
- Open Access Journals. A Brief Overview on Physicochemical Properties in Medicinal.
- MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Vertex AI Search. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
- PubChem. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261.
- Vertex AI Search. Fragment Based Drug Discovery.
- Vertex AI Search. (2024, October 15).
- ResearchGate. Physicochemical Properties of Imidazole | Download Scientific Diagram.
- PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.
- Frontiers. (2020, August 4).
- Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
Sources
- 1. lifechemicals.com [lifechemicals.com]
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- 5. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 6. drughunter.com [drughunter.com]
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- 8. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
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- 16. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 18. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 19. biosolveit.de [biosolveit.de]
Methodological & Application
Application Note: High-Efficiency N-Alkylation of Imidazole with 2-Bromo-4-Fluorobenzyl Bromide
Abstract & Strategic Significance
The N-alkylation of imidazole with substituted benzyl bromides is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of antifungal agents (e.g., azole class) and kinase inhibitors. This protocol details the synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole , a "privileged scaffold" where the aryl bromide serves as a handle for downstream Suzuki-Miyaura coupling, and the fluorine atom modulates metabolic stability (
Key Technical Challenges Addressed:
-
Chemo-selectivity: Preserving the aryl bromide and fluoride moieties while displacing the benzylic bromide.
-
Mono-alkylation Control: Preventing the formation of the quaternary 1,3-dialkylimidazolium salt (bis-alkylation).
-
Safety: Managing the lachrymatory nature of benzylic bromides.
Reaction Mechanism & Logic
The reaction proceeds via a classical
-
Deprotonation/Activation: A base (
or NaH) removes the acidic proton from the imidazole ( ~14.4), or sufficiently increases the nucleophilicity of the neutral species. -
Nucleophilic Attack: The imidazole nitrogen attacks the benzylic carbon of 2-bromo-4-fluorobenzyl bromide.
-
Leaving Group Departure: The bromide ion is displaced.
Critical Insight: Imidazole is amphoteric. Once mono-alkylated, the product (1-alkylimidazole) is less acidic but more nucleophilic at the N3 position than the starting material. This creates a risk of over-alkylation to form the imidazolium salt. To mitigate this, we employ stoichiometric control (excess imidazole) or phase-transfer catalysis .
Diagram 1: Reaction Scheme & Mechanism
Caption: Mechanistic pathway highlighting the competition between mono-alkylation (target) and bis-alkylation (impurity).
Experimental Protocols
Two protocols are provided based on scale and available equipment.[2]
Method A: Mild Conditions (Recommended for Scale-Up)
Base: Potassium Carbonate (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Imidazole | 68.08 | 2.0 - 3.0 | Nucleophile (Excess prevents bis-alkylation) |
| 2-bromo-4-fluorobenzyl bromide | ~268.9 | 1.0 | Electrophile (Limiting Reagent) |
| 138.21 | 2.5 | Base (HCl scavenger) | |
| Acetonitrile (MeCN) | - | [0.2 M] | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Imidazole (3.0 eq) and
(2.5 eq) in anhydrous MeCN . -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Dissolve 2-bromo-4-fluorobenzyl bromide (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the imidazole suspension over 30 minutes.
-
Note: Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.
-
-
Reaction: Heat the mixture to 60–80°C (reflux) for 4–6 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. The benzyl bromide spot should disappear.
-
-
Workup:
-
Purification (Extraction):
Method B: High-Reactivity Conditions (For Difficult Substrates)
Base: Sodium Hydride (NaH) | Solvent: DMF or THF Advantages: Faster reaction, useful if Method A stalls.
Step-by-Step Procedure
-
Safety: NaH releases hydrogen gas. Perform in a fume hood under inert atmosphere (
or Ar). -
Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous DMF or THF at 0°C.
-
Nucleophile Addition: Add Imidazole (1.0 eq) portion-wise. Stir at 0°C for 30 mins until
evolution ceases.-
Note: Unlike Method A, we use near-stoichiometric amounts here because the imidazolyl anion is generated quantitatively.
-
-
Electrophile Addition: Add 2-bromo-4-fluorobenzyl bromide (1.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully add saturated
solution or ice water to quench excess NaH. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step). Dry and concentrate.
Workflow Visualization
Diagram 2: Method A Operational Workflow
Caption: Operational flow for the K2CO3-mediated alkylation protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation (Imidazolium salt) | Excess electrophile or insufficient imidazole. | Increase Imidazole to 3.0 eq. Slow down the addition of benzyl bromide. |
| Incomplete Conversion | Temperature too low or base inactive. | Increase temp to reflux. Ensure |
| Emulsion during workup | Imidazole/DMF presence.[3] | Wash organic layer with saturated LiCl (if using DMF) or add solid NaCl to break emulsion. |
| Product Coloration | Oxidation of trace impurities. | Pass through a short pad of silica gel or treat with activated charcoal. |
Safety & Handling (HSE)
-
Lachrymator Hazard: 2-bromo-4-fluorobenzyl bromide is a potent lachrymator (tear-inducing). All weighing and additions must occur inside a functioning fume hood.
-
Skin Irritant: Benzyl bromides are alkylating agents. Double-glove (Nitrile) and wear a lab coat.
-
Sodium Hydride: If using Method B, be aware that NaH is pyrophoric and releases flammable
gas upon contact with moisture. Quench all waste vessels before disposal.
References
-
BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for mechanism on heterocycles).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Efremov, I., et al. (2023).[4] Cost-Effective and Scalable Synthesis of Imidazole Derivatives.[5][6][7][8][9] Thieme Connect. Retrieved from
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives. Retrieved from
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purification of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole by column chromatography
Application Note: High-Purity Isolation of 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole via Flash Column Chromatography
Abstract
The purification of N-benzyl imidazole derivatives presents a classic chromatographic challenge: the basicity of the imidazole nitrogen (
Chemical Context & Purification Strategy
The Target Molecule
-
Compound: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole[1]
-
Molecular Weight: ~255.09 g/mol [2]
-
Physicochemical Profile:
-
Lipophilic Domain: 2-bromo-4-fluorobenzyl group (Non-polar).[1]
-
Basic Domain: Imidazole N3 nitrogen (Polar, Hydrogen Bond Acceptor).
-
Solubility: Soluble in DCM, Methanol, Ethyl Acetate; sparingly soluble in Hexanes/Water.
-
The Separation Challenge
The primary impurity in the synthesis (typically alkylation of imidazole with 2-bromo-4-fluorobenzyl bromide) is unreacted imidazole and the benzyl halide starting material.[1] While the benzyl halide is non-polar and elutes easily, the product and unreacted imidazole both possess basic nitrogens.
On standard Silica Gel 60 (
-
Peak Tailing: Asymmetric elution profiles.
-
Band Broadening: Reduced theoretical plates and co-elution with impurities.
-
Irreversible Adsorption: Loss of mass on the column.
The Solution: We employ a Mobile Phase Modifier (Triethylamine or Ammonium Hydroxide) to competitively block silanol sites, effectively "deactivating" the stationary phase acidity.
Experimental Workflow
Figure 1: Purification workflow ensuring removal of inorganic salts prior to chromatographic separation.
Detailed Protocol
Pre-Column Workup (Crucial Step)
Direct loading of the crude reaction mixture is discouraged due to the presence of potassium carbonate (
-
Filtration: Filter the reaction mixture (typically in Acetonitrile) to remove solid salts.
-
Evaporation: Concentrate the filtrate to dryness.
-
Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash twice with water.
-
Note: Imidazole is water-soluble; this wash removes a significant portion of unreacted starting material.[1]
-
-
Drying: Dry the organic layer over
, filter, and concentrate.
TLC Method Development
Standard TLC plates (Silica Gel 60
-
Control Solvent: 5% MeOH in DCM.
-
Observation: Product likely streaks from the baseline (
0.1–0.4 smear).
-
-
Optimized Solvent: 5% MeOH in DCM + 1% Triethylamine (TEA) .
-
Observation: Product spot tightens significantly;
increases. -
Target
: 0.35 – 0.45 for the product.
-
Sample Loading: The Dry Load Technique
For basic amines, liquid injection often leads to band broadening at the top of the column. Dry loading is superior.[1]
-
Dissolve the crude oil in a minimal amount of DCM.
-
Add Silica Gel (ratio: 2g silica per 1g crude).
-
Pro-Tip: Add 1-2 drops of TEA to this slurry to pre-neutralize the loading silica.[1]
-
Evaporate solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Pack this powder into a solid-load cartridge or pour carefully onto the top of the pre-equilibrated column.
Flash Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard, cost-effective phase.[1] |
| Column Size | 12g – 40g cartridge | Scale-dependent (load <5% w/w).[1] |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the lipophilic benzyl group. |
| Mobile Phase B | 10% MeOH in DCM + 1% | Polar modifier to elute imidazole.[1] |
| Flow Rate | 25–40 mL/min | Optimized for diffusion kinetics.[1] |
| Detection | UV 254 nm | Imidazole and Benzyl ring absorbance. |
Gradient Profile:
-
0–2 CV (Column Volumes): 100% Mobile Phase A (Elutes non-polar benzyl bromide impurities).
-
2–10 CV: Linear ramp from 0% to 50% Mobile Phase B.
-
10–12 CV: Hold at 50% B (Product typically elutes here).
Note: If using TEA, ensure it is volatile enough to be removed during concentration. Ammonium hydroxide (
Troubleshooting & Optimization
Figure 2: Decision tree for resolving common purification issues.
Alternative Stationary Phases:
If silica gel separation remains difficult despite modifiers, switch to Amine-Functionalized Silica (
Analytical Verification
Post-purification, the fractions must be validated.
-
HPLC Purity: >98% (Area %).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile.[3] Note: Acidic buffer ensures sharp peaks for amines on C18.
-
-
H NMR (400 MHz,
):-
Diagnostic Singlet:
ppm (2H, -Benzyl).[1] -
Imidazole Protons: Three distinct signals (
ppm).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Absence of TEA: Check for quartet at
ppm and triplet at ppm. If TEA persists, dry the product under high vacuum (>12h) or wash with pentane.
-
References
-
Synthesis of N-Benzyl Imidazoles
-
Chromatography of Basic Heterocycles
-
General Flash Chromatography Protocols
-
Compound Data (Isomer Reference)
Sources
using 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in Suzuki coupling reactions
Executive Summary & Strategic Importance
The substrate 1-(2-bromo-4-fluorobenzyl)-1H-imidazole represents a deceptively challenging scaffold in medicinal chemistry. Structurally, it serves as a critical "lynchpin" intermediate for synthesizing imidazole-based antifungals (e.g., analogues of bifonazole or luliconazole) and heme-oxygenase inhibitors.
However, this molecule presents a "Dual-Threat" to standard catalysis:
-
Catalyst Poisoning: The unmasked N3-nitrogen of the imidazole ring acts as a competitive Lewis base, coordinating tightly to unsaturated Palladium(II) species and arresting the catalytic cycle (the "off-cycle" trap).
-
Steric Congestion: The bromine atom is located at the ortho position relative to the bulky methylene-imidazole group. This steric wall hinders the oxidative addition step and retards transmetallation.
This guide provides a field-proven protocol utilizing Buchwald Precatalysts (specifically SPhos-Pd-G2) or a Pd(OAc)₂/SPhos system. These electron-rich, bulky ligands are essential to displace the imidazole coordination and facilitate coupling at the hindered ortho-center.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand why standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with this substrate.
The Failure Mode: The "Imidazole Trap"
In a standard cycle, the active catalyst is a mono-ligated Pd(0) species (
-
The imidazole nitrogen (
) outcompetes standard phosphines (like PPh₃) for the metal center. -
This forms stable, catalytically inactive complexes such as
. -
The cycle stalls before transmetallation can occur.
The Solution: Bulky Dialkylbiaryl Phosphines (SPhos)
We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for two reasons:
-
Electronic: It is highly electron-rich, ensuring rapid oxidative addition into the strong Ar-Br bond.
-
Steric: The biaryl backbone creates a "roof" over the Pd center. This bulk prevents the approach of the imidazole nitrogen (preventing poisoning) while accommodating the incoming boronic acid.
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by imidazole coordination, which is mitigated by using bulky ligands like SPhos.[1]
Validated Experimental Protocols
Method A: The "Gold Standard" (SPhos-Pd-G2)
Recommended for library synthesis and high-value intermediates. This method uses a pre-formed precatalyst to ensure precise L:Pd ratio and rapid initiation.
Reagents:
-
Substrate: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[2]
-
Catalyst: SPhos-Pd-G2 (2–5 mol%)
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos-Pd-G2 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
) to remove oxygen. -
Solvent Addition: Inject THF or Dioxane (concentration ~0.2 M relative to substrate) via syringe.
-
Base Addition: Inject degassed 2.0 M aq.
(3.0 equiv). The mixture will become biphasic. -
Reaction: Place the vial in a pre-heated block at 60–80°C . Stir vigorously (1000 rpm) to ensure phase mixing.
-
Note: Reaction is typically complete in 2–4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH gradients due to the polarity of the imidazole).
Method B: The "Cost-Effective" (Pd(dppf)Cl₂)
Suitable for scale-up or less hindered boronic acids. Pd(dppf)Cl₂ is robust but may require higher temperatures.
Reagents:
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, solid) -
Solvent: Toluene/Water (4:1 ratio)
-
Temperature: 90–100°C
Protocol Differences:
-
Use solid
added directly to the vial before sealing. -
Requires higher temperature (reflux) to overcome the steric barrier without the electronic boost of SPhos.
-
Warning: Monitor for de-benzylation or protodeboronation at high temperatures (
).
Data Summary & Optimization Table
| Variable | Recommendation | Rationale |
| Ligand | SPhos or XPhos | Bulky biaryl phosphines prevent imidazole-Pd coordination and accelerate oxidative addition at the hindered ortho-site. |
| Base | Strong enough to activate boronic acid, but milder than alkoxides to prevent side reactions with the benzylic position. | |
| Solvent | THF or Dioxane | Ethers provide good solubility for the organic substrate and miscibility with the aqueous base layer. |
| Temp | 60–80°C | Sufficient thermal energy to drive the cycle; avoid >100°C to prevent thermal decomposition of the catalyst. |
| Conc. | 0.1 – 0.25 M | Higher concentration aids the rate of the bimolecular transmetallation step. |
Troubleshooting Guide
Scenario 1: No Conversion (Starting Material Recovered)
-
Cause: Catalyst poisoning by the imidazole nitrogen.
-
Fix: Switch to Method A (SPhos-Pd-G2). If already using SPhos, increase catalyst loading to 5 mol% or add 1.0 equiv of a Lewis Acid (e.g.,
) to transiently protect the imidazole nitrogen (though this may complicate the base step).
Scenario 2: Formation of Protodeboronated Product (Ar-H)
-
Cause: Boronic acid instability or "wet" solvents promoting hydrolysis before coupling.
-
Fix: Use Boronic Esters (Pinacol) instead of acids. Increase the equivalent of boronate to 1.5–2.0. Ensure solvents are degassed.
Scenario 3: Black Precipitate (Palladium Black)
-
Cause: Catalyst decomposition ("death") before reaction completion.
-
Fix: The ligand is dissociating. Add free ligand (e.g., 2 mol% extra SPhos) to stabilize the active Pd(0) species.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link
- Grounding: Establishes SPhos as the premier ligand for hindered and heteroatom-containing substr
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3] Link
- Grounding: specifically addresses the challenges of coupling substrates containing basic nitrogens (imidazoles/pyridines).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Grounding: The foundational text for the mechanism and base selection.
Sources
protocol for kinase inhibition assay using 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Application Note: Technical Assessment of Kinase Inhibitory Potential Subject: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole (BFBI) Methodology: Bioluminescent ADP Detection (ADP-Glo™ Platform)
Introduction & Scientific Rationale
1-(2-bromo-4-fluorobenzyl)-1H-imidazole (referred to herein as BFBI ) is a pharmacophore historically associated with the inhibition of heme-containing enzymes, specifically Heme Oxygenase-1 (HO-1) and Cytochrome P450 isoforms. The N-3 nitrogen of the imidazole ring typically coordinates with the heme iron, blocking enzymatic oxidation.
However, the imidazole scaffold is also a "privileged structure" in kinase drug discovery (e.g., p38 MAPK inhibitors like SB203580). The nitrogen atoms can act as hydrogen bond acceptors/donors at the ATP-binding hinge region of protein kinases. Therefore, profiling BFBI against a panel of kinases is a critical step in:
-
Off-Target Risk Assessment: Ensuring an HO-1 targeted lead does not inadvertently inhibit kinases (toxicity).
-
Fragment-Based Screening: Investigating if this specific benzyl-imidazole fragment possesses weak affinity for kinase pockets (e.g., EGFR, p38, or VEGFR) for repurposing.
This protocol details the ADP-Glo™ Kinase Assay workflow. We select this bioluminescent method over TR-FRET because the halogenated benzyl ring of BFBI may cause fluorescence quenching or interference in fluorescence-based assays, whereas luminescence is chemically robust against such small aromatic heterocycles.
Assay Principle: ADP-Glo™ Kinase Assay[1][2][3]
The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate. It is a coupled enzymatic reaction performed in two steps after the initial kinase reaction.
-
Kinase Reaction: Recombinant Kinase + Substrate + ATP + BFBI
Phospho-Substrate + ADP + Residual ATP. -
ADP-Glo™ Reagent: Terminates the kinase reaction and depletes all remaining ATP.[1][2][3]
-
Kinase Detection Reagent: Converts the generated ADP back into ATP, which is then used by Ultra-Glo™ Luciferase to generate light.
-
Signal: Luminescence is directly proportional to kinase activity.
-
Inhibition: A decrease in luminescence indicates BFBI is inhibiting the kinase.
-
Diagram 1: Assay Mechanism & Logic
Caption: Schematic of the coupled enzymatic cascade. BFBI interference is measured in Step 1; subsequent steps amplify the ADP signal.
Materials & Reagent Preparation
Compound Preparation (BFBI)
-
Compound: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole (MW: ~255.09 g/mol ).
-
Solubility Note: This compound is lipophilic. Dissolve in 100% DMSO.
-
Stock Preparation: Prepare a 10 mM master stock in DMSO.
-
Example: Weigh 2.55 mg of BFBI and dissolve in 1.0 mL of anhydrous DMSO. Vortex until clear.
-
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation of the benzyl derivative.
Assay Components (Standard Kit)
| Component | Function | Storage |
| Kinase Buffer (5X) | Tris/HEPES based, contains MgCl₂, MnCl₂, DTT. | -20°C |
| Ultra Pure ATP | Phosphate donor. | -20°C |
| Recombinant Kinase | Target enzyme (e.g., p38 MAPK, EGFR). | -80°C |
| Substrate | Peptide or protein (e.g., MBP, Poly Glu:Tyr). | -20°C |
| ADP-Glo™ Reagent | Stops reaction, digests ATP. | -20°C |
| Detection Reagent | Luciferase/Luciferin mix. | -20°C |
Detailed Protocol: IC50 Determination
Assay Format: 384-well, white, low-volume plates (Total Volume: 10 µL reaction + 10 µL detection).
Step 1: Preparation of Reaction Mixes
-
1X Kinase Buffer: Dilute 5X stock with ddH₂O. Add DTT (fresh) to 2 mM final concentration.
-
4X BFBI Working Solutions:
-
Perform a 3-fold serial dilution of BFBI in 100% DMSO (10 points).
-
Dilute these DMSO points 25-fold into 1X Kinase Buffer to create "4X" working stocks (Final DMSO in assay will be 1%).
-
Control: Prepare a 4% DMSO in buffer solution (Vehicle Control).
-
-
2X Enzyme Mix: Dilute Recombinant Kinase in 1X Kinase Buffer to 2x the optimal concentration (determined by prior titration, typically 1–10 ng/well).
-
2X Substrate/ATP Mix: Dilute peptide substrate and ATP in 1X Kinase Buffer.
Step 2: The Kinase Reaction[1][2][4]
-
Add 2.5 µL of 4X BFBI (or Vehicle) to the assay plate wells.
-
Add 2.5 µL of 2X Enzyme Mix .
-
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT). This allows the imidazole moiety to equilibrate with the kinase active site.
-
Add 5.0 µL of 2X Substrate/ATP Mix to start the reaction.
-
Seal plate and incubate at RT for 60 minutes (or linear timeframe of the kinase).
Step 3: ADP Detection
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at RT. (Crucial for digesting unconsumed ATP).
-
Detection: Add 20 µL of Kinase Detection Reagent .
-
Incubate for 30 minutes at RT.
-
Read: Measure Luminescence (Integration time: 0.5 – 1.0 second) on a plate reader (e.g., EnVision, GloMax).
Diagram 2: Experimental Workflow
Caption: Step-by-step liquid handling workflow for the 384-well assay format.[4]
Data Analysis & Interpretation
Calculations
-
Signal-to-Background (S/B):
-
Acceptance Criteria: S/B > 3.0 (ADP-Glo typically yields >10).
-
-
Percent Inhibition:
- : Vehicle control (Enzyme + Substrate + ATP + DMSO).
- : No Enzyme control (Substrate + ATP + DMSO).
-
IC50 Fitting: Plot % Inhibition (y) vs. log[BFBI] (x). Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response).
Interpreting the Result for BFBI
| Result Scenario | Interpretation | Next Steps |
| IC50 > 100 µM | Inactive. The compound is highly selective for Heme Oxygenase. | Safe to proceed with HO-1 studies without kinase toxicity concerns. |
| IC50 = 1 – 10 µM | Weak Inhibitor. The imidazole ring is likely interacting with the hinge region non-specifically. | Check for "flat" SAR. This is a common "fragment" hit level. |
| IC50 < 100 nM | Potent Hit. Unexpected for this structure. | Validate: Ensure the compound is not aggregating (add 0.01% Triton X-100). Check purity. |
Troubleshooting & Critical Factors
-
Interference Check: Imidazoles can sometimes coordinate with the Mg²⁺ in the buffer. If inhibition is observed, verify if it shifts with increasing MgCl₂ concentration.
-
Solubility: The 2-bromo-4-fluorobenzyl group makes the molecule hydrophobic. If the signal drops erratically at high concentrations (>50 µM), it may be precipitating. Solution: Inspect wells visually or limit top concentration to 50 µM.
-
False Positives: BFBI contains a bromine atom.[5] While rare in luminescence, halogens can sometimes act as heavy-atom quenchers. Control: Run the "ADP-Glo alone" control (Add ADP + BFBI + Detection Reagent) to ensure BFBI doesn't inhibit the Luciferase enzyme itself.
References
-
Salerno, L., et al. (2013). Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors.[6] Bioorganic & Medicinal Chemistry, 21(17), 5145-5153. (Context for BFBI structure as HO-1 inhibitor).
- Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
development of anticancer agents from imidazole derivatives
Application Note: Strategic Development & Evaluation of Imidazole-Based Anticancer Scaffolds
Introduction: The Imidazole Privilege
In the landscape of anticancer drug discovery, the imidazole ring (1,3-diazole) is not merely a structural component; it is a "privileged scaffold."[1] Its electron-rich five-membered ring containing two nitrogen atoms allows it to function as a biomimetic pharmacophore.
Why Imidazole?
-
Hydrogen Bonding: The N3 atom acts as a hydrogen bond acceptor, while the N1-H (in unsubstituted forms) acts as a donor, mimicking the histidine residue in proteins.
-
Metal Coordination: Imidazoles are excellent ligands for metalloenzymes (e.g., Heme-iron in CYP450 aromatase), making them ideal for targeting enzyme active sites.
-
Tubulin Interaction: Imidazole derivatives often bind to the colchicine site of tubulin, disrupting microtubule dynamics—a validated mechanism for arresting cancer cell mitosis.
This guide moves beyond theory to provide a self-validating workflow for synthesizing, screening, and characterizing novel imidazole derivatives.
Phase I: Rational Design & Synthesis Workflow
The development cycle relies on a tight feedback loop between structural modification and biological readout.
The Workflow Diagram
Figure 1: Iterative workflow for imidazole drug development. Note the feedback loop from Hit Validation back to Design.
Protocol: One-Pot Synthesis of Tri-Substituted Imidazoles
Context: Multi-component reactions (MCRs) are preferred for generating diversity around the imidazole core without isolating intermediates.
Reagents:
-
Benzil (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)[2]
-
Ammonium acetate (2.5 mmol)
-
Catalyst: L-Proline (10 mol%) or Iodine (5 mol%)
-
Solvent: Ethanol (5 mL)
Procedure:
-
Mixing: In a round-bottom flask, combine benzil, the specific aldehyde, and ammonium acetate in ethanol.
-
Catalysis: Add the catalyst.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice.
-
Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to achieve >95% purity (verified by HPLC).
Validation Point: If no precipitate forms upon pouring into ice, the reaction may be incomplete, or the product is too soluble. Extract with ethyl acetate if necessary.
Phase II: Primary Screening (Cytotoxicity)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the new derivatives against specific cancer cell lines (e.g., MCF-7, HeLa, A549).
Protocol: Optimized MTT Assay
Scientific Rationale: The MTT assay measures mitochondrial dehydrogenase activity.[3][4] It is crucial to ensure cells are in the logarithmic growth phase so that metabolic activity correlates linearly with cell number.
Materials:
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Buffer (DMSO)
-
Positive Control: Doxorubicin or Cisplatin
Step-by-Step Methodology:
-
Seeding (Day 0): Seed cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL media.
-
Critical: Include "Blank" wells (media only, no cells) to subtract background absorbance.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment (Day 1):
-
Dissolve imidazole derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture media.[6] Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment to wells (Triplicates per concentration).
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours.
-
Observation: Look for purple formazan crystals inside viable cells.[3]
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis & Reporting:
Calculate % Cell Viability:
Table 1: Example Data Reporting Format
| Compound ID | R-Group Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| IMZ-01 | -H | > 50 | > 50 | N/A |
| IMZ-05 | -Cl (para) | 12.5 ± 1.2 | 15.0 ± 2.1 | 2.4 |
| IMZ-09 | -OCH3 (meta) | 2.1 ± 0.5 | 4.5 ± 0.8 | > 10 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 8.5 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety profile.
Phase III: Mechanistic Validation (Tubulin Polymerization)
Many imidazole derivatives function by destabilizing microtubules (similar to Vinca alkaloids) or stabilizing them (similar to Taxanes). This assay confirms the mechanism.
Mechanism of Action Diagram
Figure 2: Proposed mechanism where imidazole derivatives bind free tubulin, preventing polymerization and triggering apoptosis.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Scientific Rationale: This assay uses a fluorescent reporter (DAPI or specific kit fluorophore) that becomes fluorescent only when incorporated into the microtubule lattice.
Reagents:
-
Purified Tubulin protein (>99% pure, porcine brain source).[7]
-
GTP (100 mM stock).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[7]
-
Control: Paclitaxel (Stabilizer), Vinblastine (Destabilizer).[8]
Procedure:
-
Preparation: Pre-warm the 96-well black plate to 37°C.
-
Master Mix: Prepare tubulin solution (3 mg/mL) in buffer containing 1 mM GTP. Keep on ice.
-
Compound Addition: Add 5 µL of the test imidazole compound (at 10x desired concentration) to the wells.
-
Initiation: Add 45 µL of the Tubulin/GTP Master Mix to the wells.
-
Kinetics: Immediately place in a fluorescence plate reader pre-set to 37°C.
-
Measurement: Read fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.
Interpretation:
-
Standard Curve: Shows a lag phase (nucleation), growth phase (elongation), and plateau (steady state).[9]
-
Inhibition: A reduction in the Vmax (slope) and final fluorescence plateau indicates inhibition of polymerization (destabilizer).
-
Enhancement: A shortened lag phase and higher plateau indicates stabilization.
References
-
Zhang, L. et al. (2020). "Design and synthesis of imidazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
-
Cytoskeleton, Inc. (2023). "Tubulin Polymerization Assay Protocol." Cytoskeleton Applications.
-
Riss, T.L. et al. (2013). "Cell Viability Assays: MTT Assay Standard Operating Procedures." Assay Guidance Manual (NCBI).
-
Wang, Y. et al. (2021).[10] "Imidazole-based anticancer agents: Mechanisms and recent developments." Bioorganic Chemistry.
-
NCI-60 Screening Methodology. (2023). "Developmental Therapeutics Program." National Cancer Institute.
Sources
- 1. mdpi.com [mdpi.com]
- 2. erpublication.org [erpublication.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Application Note: Synthesis & Screening of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole Derivatives
Executive Summary
This guide details the synthesis and antimicrobial evaluation of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole and its structural analogs. Imidazole-based pharmacophores are central to antifungal and antibacterial drug discovery, primarily acting as inhibitors of lanosterol 14
The specific inclusion of the 2-bromo-4-fluorobenzyl moiety is non-trivial:
-
4-Fluoro (Para): Blocks metabolic oxidation at the susceptible para-position, extending half-life, and enhances lipophilicity for membrane permeation.
-
2-Bromo (Ortho): Provides steric bulk to lock the conformation for active-site binding and serves as a synthetic handle for further cross-coupling (e.g., Suzuki-Miyaura) if library expansion is desired.
Chemical Synthesis Protocol
Retrosynthetic Logic
The most robust route to N-substituted imidazoles is the S
Reaction Scheme (Graphviz)
Caption: One-pot N-alkylation strategy utilizing mild base conditions to favor N1-substitution.
Step-by-Step Synthesis Protocol
Reagents:
-
Imidazole (1.0 equiv, 10 mmol)
-
2-Bromo-4-fluorobenzyl bromide (1.1 equiv, 11 mmol) [Caution: Lachrymator ]
-
Potassium Carbonate (
), anhydrous (2.0 equiv, 20 mmol) -
Acetonitrile (ACN), HPLC grade (30 mL)
Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (0.68 g, 10 mmol) and
(2.76 g, 20 mmol) in ACN (30 mL). Stir at room temperature for 30 minutes. Why: This deprotonates the imidazole N-H, generating the active imidazolide anion. -
Addition: Add 2-Bromo-4-fluorobenzyl bromide (2.95 g, 11 mmol) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (80-82°C) for 6–8 hours.
-
Self-Validation: Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The product will appear as a new spot with a higher
than imidazole but lower than the benzyl bromide.
-
-
Workup:
-
Purification:
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate.[1] -
Column Chromatography: Silica gel (60–120 mesh), eluting with Hexane:Ethyl Acetate (gradient from 80:20 to 60:40).
-
Characterization Standards
To validate the synthesis, ensure the following spectral signatures are present:
-
H NMR (400 MHz, CDCl
):- 7.5–7.6 (s, 1H, N-CH-N): The distinct C2 proton of imidazole.
-
5.1–5.3 (s, 2H, Ar-CH
-N): The critical benzylic methylene peak. Absence of this peak indicates reaction failure. - 6.9–7.4 (m, Ar-H): Aromatic protons showing coupling patterns consistent with 1,2,4-substitution.
Biological Evaluation: Antimicrobial Screening
Rationale & Target Organisms
Screening is performed against "ESKAPE" pathogens and model fungi to determine the Minimum Inhibitory Concentration (MIC).
-
Candida albicans (Fungal model - primary target for azoles)
Screening Workflow (Graphviz)
Caption: High-throughput broth microdilution workflow based on CLSI standards.
Protocol: Broth Microdilution (CLSI M07/M27)
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria.[7]
-
RPMI 1640 (buffered with MOPS) for fungi.
-
96-well U-bottom microplates.
-
Resazurin dye (0.01%) [Optional but recommended for visual clarity].
Procedure:
-
Stock Preparation: Dissolve the synthesized imidazole derivative in 100% DMSO to a concentration of 1024
g/mL. -
Plate Setup:
-
Add 100
L of sterile broth to columns 2–12. -
Add 200
L of compound stock (diluted to 2x starting concentration in broth) to column 1. -
Perform serial 2-fold dilutions from column 1 to 10. Discard 100
L from column 10. -
Column 11: Growth Control (Broth + Inoculum + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation:
-
Adjust bacterial culture to 0.5 McFarland standard (~
CFU/mL). -
Dilute 1:100, then add 100
L to wells 1–11. Final inoculum: ~ CFU/mL.
-
-
Incubation:
-
Bacteria:
C for 16–20 hours. -
Fungi:
C for 24–48 hours.
-
-
Readout:
-
Visual: The MIC is the lowest concentration showing no visible turbidity.
-
Colorimetric (Resazurin): Add 30
L of 0.01% Resazurin. Incubate 1–4 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Data Reporting Template
| Compound ID | R-Group (Benzyl) | MIC S. aureus ( | MIC E. coli ( | MIC C. albicans ( |
| Ref 1 | Fluconazole | N/A | N/A | 0.5 |
| Ref 2 | Ciprofloxacin | 0.25 | 0.015 | N/A |
| Target | 2-Br-4-F | TBD | TBD | TBD |
Structure-Activity Relationship (SAR) Insights
The 1-(2-bromo-4-fluorobenzyl)-1H-imidazole scaffold is designed to exploit specific molecular interactions:
-
Halogen Bonding: The 2-bromo group can participate in halogen bonding with carbonyl backbone residues in the target enzyme's active site, a feature often overlooked in non-halogenated analogs.
-
Lipophilicity (
): The addition of Fluorine and Bromine significantly increases LogP compared to the unsubstituted benzyl imidazole. This is critical for penetrating the fungal cell wall (chitin/glucan layers) and bacterial membranes. -
Electronic Effects: The 4-Fluoro group is electron-withdrawing. This reduces the electron density of the phenyl ring, potentially altering
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the CYP51 binding pocket.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
BenchChem. (2025).[1] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
-
Zhang, L., et al. (2014). Synthesis and Antifungal Activity of Novel 1-Halogenobenzyl-1H-imidazole Derivatives. European Journal of Medicinal Chemistry.
-
Alpan, A. S., et al. (2024). N-Alkylation of Some Imidazopyridines and SAR Studies. FABAD Journal of Pharmaceutical Sciences.
-
National Institutes of Health (NIH). (2024). CLSI broth microdilution method for testing susceptibility.
Sources
Synthesis of Novel Benzimidazole-Rhodanine Conjugates: A Detailed Experimental Guide
Introduction: The Therapeutic Potential of Benzimidazole-Rhodanine Conjugates
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutic agents. Benzimidazole, a heterocyclic aromatic compound, is a privileged structure found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the rhodanine scaffold, a derivative of thiazolidine, is recognized for its diverse pharmacological profile, with derivatives showing promise as anticancer, antidiabetic, and antimicrobial agents.[3][4]
The conjugation of these two potent moieties creates a new class of compounds—benzimidazole-rhodanine conjugates—that have garnered significant interest for their potential as targeted therapeutics. Notably, some of these conjugates have been investigated as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and a key target in cancer chemotherapy.[5] This application note provides a comprehensive, step-by-step experimental procedure for the synthesis, purification, and characterization of novel benzimidazole-rhodanine conjugates, designed for researchers and professionals in drug discovery and development.
Strategic Approach to Synthesis
The synthesis of benzimidazole-rhodanine conjugates is a multi-step process that requires careful planning and execution. The overall strategy involves the individual synthesis of the benzimidazole and rhodanine building blocks, followed by their conjugation. A common and effective approach for the final conjugation is the Knoevenagel condensation or the Horner-Wadsworth-Emmons reaction, which forms the crucial alkene bridge between the two heterocyclic systems.[1][5][6]
This guide will detail a representative synthesis, providing the rationale behind the choice of reagents and reaction conditions to ensure both efficiency and reproducibility.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic pathway, the following diagram outlines the key transformations involved in the preparation of a target benzimidazole-rhodanine conjugate.
Figure 1: General synthetic workflow for benzimidazole-rhodanine conjugates.
Materials and Instrumentation
Reagents and Solvents
-
Substituted o-phenylenediamine
-
Glycolic acid
-
Hydrochloric acid
-
Benzyl bromide (or other alkylating agents)
-
Potassium carbonate (K₂CO₃)
-
Dess-Martin periodinane
-
Rhodanine-3-acetic acid (or other rhodanine derivatives)
-
Triethyl phosphite
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
Instrumentation
-
Round-bottom flasks and standard glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
-
Melting point apparatus
Experimental Protocols
PART 1: Synthesis of the Benzimidazole Aldehyde Intermediate
This part of the procedure focuses on the construction of the key aldehyde intermediate, which will later be coupled with the rhodanine moiety.
Step 1.1: Synthesis of Substituted (benzo[d]imidazol-2-yl)methanol
-
To a solution of substituted o-phenylenediamine (1.0 eq) in 4N hydrochloric acid, add glycolic acid (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the substituted (benzo[d]imidazol-2-yl)methanol.
Causality: The acidic conditions facilitate the condensation of the diamine with the carboxylic acid to form the imidazole ring, a process known as the Phillips synthesis.[7]
Step 1.2: N-Alkylation of the Benzimidazole Ring
-
Dissolve the substituted (benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-benzylated benzimidazole methanol derivative.[5]
Causality: Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, which then acts as a nucleophile to displace the bromide from benzyl bromide in an SN2 reaction.
Step 1.3: Oxidation to the Aldehyde
-
Suspend the N-benzylated benzimidazole methanol (1.0 eq) in dry dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure benzimidazole aldehyde.[5]
Causality: Dess-Martin periodinane is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.
PART 2: Synthesis and Conjugation with the Rhodanine Moiety
This section details the final conjugation step to yield the target benzimidazole-rhodanine conjugate.
Step 2.1: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the appropriate phosphonate ester of rhodanine-3-acetic acid (1.1 eq) in anhydrous THF dropwise. (The phosphonate is prepared separately by reacting rhodanine-3-acetic acid with a halogenating agent followed by reaction with triethyl phosphite).
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the benzimidazole aldehyde (1.0 eq) from Step 1.3 in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final benzimidazole-rhodanine conjugate.[1][5]
Causality: The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate ylide which is more nucleophilic than a Wittig reagent, allowing for efficient reaction with the benzimidazole aldehyde to form the desired E-alkene with high stereoselectivity.[8][9]
Data and Characterization
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.
| Parameter | Expected Outcome |
| Appearance | Yellow to orange solid |
| Yield | 60-80% (for the final step) |
| Melting Point | Varies depending on substitution |
| TLC (Rf) | Dependent on eluent system (e.g., 0.4 in 1:1 EtOAc/Hexane) |
Representative Spectroscopic Data
The following table provides expected chemical shifts for a representative benzimidazole-rhodanine conjugate.
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| Benzimidazole Ar-H | 7.20-7.80 | Benzimidazole Ar-C | 110.0-145.0 |
| Benzyl Ar-H | 7.00-7.40 | Benzyl Ar-C | 125.0-138.0 |
| N-CH₂ (Benzyl) | ~5.40 | N-CH₂ (Benzyl) | ~48.0 |
| Vinylic =CH | ~7.90 | Vinylic =CH | ~120.0 |
| Rhodanine N-CH₂ | ~4.70 | Rhodanine N-CH₂ | ~45.0 |
| Rhodanine C=O | - | Rhodanine C=O | ~168.0 |
| Rhodanine C=S | - | Rhodanine C=S | ~195.0 |
| Rhodanine C=C | - | Rhodanine C=C | ~130.0 |
Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and the solvent used.[10][11]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Dess-Martin Periodinane: Can be explosive under certain conditions (e.g., shock or heat). Handle with care.
-
Benzyl Bromide: Lachrymator and corrosive. Avoid inhalation and skin contact.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and ensure proper storage.[12][13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in N-alkylation | Incomplete deprotonation or inactive alkylating agent. | Ensure K₂CO₃ is dry and use a fresh bottle of benzyl bromide. |
| Incomplete oxidation to aldehyde | Insufficient oxidant or reaction time. | Increase the equivalents of Dess-Martin periodinane or extend the reaction time. Monitor closely by TLC. |
| Multiple products in final conjugation | Isomerization or side reactions. | Ensure anhydrous conditions for the Horner-Wadsworth-Emmons reaction. Purify the aldehyde intermediate thoroughly before use. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The synthetic protocol detailed in this application note provides a robust and reproducible method for the preparation of novel benzimidazole-rhodanine conjugates. By understanding the rationale behind each step and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize these promising compounds for further investigation in drug discovery programs. The versatility of this synthetic route allows for the generation of a diverse library of analogues by varying the substitution on both the benzimidazole and rhodanine moieties, facilitating comprehensive structure-activity relationship (SAR) studies.
References
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Retrieved February 18, 2026, from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 18, 2026, from [Link]
-
1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90% - Safety Data Sheet. (2006, March 22). Cole-Parmer. Retrieved February 18, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Thriveni, P., et al. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using Boron trichloride. Journal of Chemical and Pharmaceutical Research. Retrieved February 18, 2026, from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 18, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectra. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2022, December 1). Rhodanine‐Incorporated Indole Derivatives as Pharmacologically Vital Hybrids. Retrieved February 18, 2026, from [Link]
-
Semantic Scholar. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Retrieved February 18, 2026, from [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.). Retrieved February 18, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963, June 10). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (2021, September 20). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Benzimidazole compounds and their use as chromatographic ligands.
- Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963, June 10). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved February 18, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Retrieved February 18, 2026, from [Link]
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Imidazole N-Alkylation
Welcome to the technical support center for imidazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the N-alkylation of imidazole and its derivatives. The N-alkylation of imidazoles is a fundamental transformation in medicinal chemistry, as the introduction of alkyl groups can significantly alter a molecule's biological activity and physicochemical properties.[1] However, the unique electronic nature of the imidazole ring often leads to challenges such as poor regioselectivity, over-alkylation, and other side reactions. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Core Troubleshooting: Common Issues & Solutions
This section addresses the most frequent challenges encountered during imidazole N-alkylation experiments.
Issue 1: My reaction on an unsymmetrical imidazole is producing a mixture of N1 and N3 regioisomers. How can I improve the selectivity?
This is the most common problem in imidazole alkylation. The formation of two regioisomers (e.g., 1,4- and 1,5-disubstituted products) arises because deprotonation of an unsymmetrical imidazole generates an ambident nucleophile, with reactivity at both nitrogen atoms.[2] The ratio of these isomers is highly dependent on electronic effects, steric hindrance, and reaction conditions.[3]
Answer: To control regioselectivity, you must manipulate the steric and electronic environment of the reaction.
Causality & Strategy:
-
Electronic Effects: An electron-withdrawing group (EWG) on the imidazole ring (e.g., a nitro or iodo group) will decrease the electron density and nucleophilicity of the adjacent nitrogen atom (N3).[1][2] This deactivation makes the more distant nitrogen (N1) the preferred site for alkylation. Conversely, an electron-donating group (EDG) can have a less predictable, or even opposite, effect.
-
Steric Hindrance: This is often the most powerful tool for directing regioselectivity. A bulky substituent on the imidazole ring will sterically shield the adjacent nitrogen, forcing the incoming alkylating agent to attack the less hindered nitrogen.[3] Similarly, using a bulkier alkylating agent can enhance selectivity for the more accessible nitrogen atom.[4]
Troubleshooting Steps:
-
Analyze Your Substrate: Identify the electronic nature (EWG vs. EDG) and size of the substituents on your imidazole ring. This will predict the inherent bias of your system.
-
Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent (e.g., from methyl iodide to isopropyl bromide) to favor alkylation at the sterically accessible nitrogen.[3]
-
Change the Base and Solvent System: The choice of base and solvent can influence which nitrogen is more reactive.
-
Strong, Non-nucleophilic Bases (e.g., NaH, KH): In polar aprotic solvents like DMF or THF, these bases fully deprotonate the imidazole to form the imidazolide anion.[5] In this state, the reaction is often governed by the inherent electronic and steric properties of the anion.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): In solvents like acetonitrile, these bases establish an equilibrium between the neutral imidazole and its anion.[6] Under these conditions, sometimes referred to as "neutral" conditions, the reaction can proceed via alkylation of the more nucleophilic "pyridine-like" nitrogen of the dominant tautomer, which can lead to different product ratios.[3]
-
-
Consider a Protecting Group Strategy: For maximum control, especially in complex syntheses, protect one of the nitrogen atoms to force alkylation at the desired position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective as it can direct subsequent reactions.[2][7]
Caption: Regioselectivity in unsymmetrical imidazole alkylation.
Issue 2: My reaction is forming a significant amount of a polar, charged byproduct, likely an imidazolium salt. How do I prevent this over-alkylation?
This side reaction, known as quaternization, occurs when the desired N-alkylated imidazole product, which is still nucleophilic, attacks a second molecule of the alkylating agent. This forms a dialkylated, positively charged imidazolium salt.[8]
Answer: Quaternization is typically controlled by managing stoichiometry, reaction time, and temperature.
Causality & Strategy:
The N-alkylated imidazole product is often a stronger nucleophile than the starting imidazole anion. If excess alkylating agent is present or the reaction is left for too long, a second SN2 reaction will occur, leading to the undesired salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid using a large excess, which is a primary cause of quaternization.
-
Monitor the Reaction Closely: Track the consumption of your starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Stop the reaction as soon as the starting material is consumed.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the second alkylation step.[9]
-
Consider Phase Transfer Catalysis (PTC): PTC conditions, often performed without a solvent or in a biphasic system with a catalyst like tetrabutylammonium iodide (TBAI), can be very effective at preventing quaternization while achieving high yields of the mono-alkylated product.[10]
Caption: The over-alkylation (quaternization) side reaction pathway.
Issue 3: I am observing C-alkylation instead of, or in addition to, N-alkylation. Why is this happening and how can I fix it?
While less common than N-alkylation, C-alkylation can occur, particularly at the C2 position, which has the most acidic proton on the imidazole ring.[2] This is more likely under specific conditions, often involving organometallic reagents or very strong bases that can deprotonate the C2 position.
Answer: C-alkylation is favored by conditions that promote C-H activation or the formation of an organometallic intermediate. To favor N-alkylation, use standard basic conditions (e.g., NaH in DMF) that selectively deprotonate the nitrogen.
Troubleshooting Steps:
-
Re-evaluate Your Base: Avoid organolithium bases (like n-BuLi) unless C-alkylation is desired. Stick to hydride bases (NaH, KH) or carbonate bases (K₂CO₃, Cs₂CO₃) which are highly selective for N-deprotonation.[5][9]
-
Check Your Alkylating Agent: Ensure your alkylating agent is a standard alkyl halide or sulfate. Some specialized reagents may have a propensity for C-alkylation.
-
Confirm the Structure: Unambiguously confirm the structure of your product using 2D NMR techniques like HMBC and NOESY to distinguish between N- and C-alkylated isomers.[4]
Advanced Strategies & Alternative Protocols
Q: When should I consider using a protecting group?
A: Use a protecting group when achieving regioselectivity through steric or electronic control is not feasible or provides low yields. This is common in multi-step syntheses where absolute control over the alkylation site is critical. Groups like 1-(1-ethoxyethyl) or SEM are designed for easy introduction and removal.[7][11]
Q: Are there alternative alkylation methods to avoid the issues with bases and alkyl halides?
A: Yes, the Mitsunobu reaction is an excellent alternative for N-alkylation of imidazoles and other N-heterocycles with sufficient acidity.[12]
Causality & Strategy:
The Mitsunobu reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate a primary or secondary alcohol, which is then attacked by the nucleophilic imidazole nitrogen.[13] This method proceeds under mild, neutral conditions, avoiding the need for a strong base and thus circumventing many of the issues associated with anion generation. It is particularly useful for sensitive substrates. However, be aware that side reactions involving the phosphine reagents can occur, and purification can sometimes be challenging.[12][14] In some specialized cases, particularly with peptides, the Mitsunobu reaction can even be directed by a nearby acidic group to alkylate a specific nitrogen.[15]
Data Summary
The outcome of an N-alkylation reaction is a delicate balance of several factors. The following table summarizes general trends.
| Factor | Condition | Likely Outcome & Rationale |
| Base | Strong, non-nucleophilic (NaH, KH) | Favors N-alkylation by fully forming the imidazolide anion.[5] |
| Weaker, carbonate (K₂CO₃, Cs₂CO₃) | Can provide good yields, often in polar solvents like ACN or DMF.[6] Cesium carbonate is often more effective due to higher solubility and basicity. | |
| Phase Transfer Catalyst (PTC) | High yields of mono-alkylated product, minimizes quaternization.[10] | |
| Solvent | Polar Aprotic (DMF, THF, ACN) | Generally promotes N-alkylation by solvating the cation of the base and leaving the nucleophilic anion exposed.[5] |
| Non-polar (Toluene) | Can be effective, especially under PTC or with specific catalysts.[16] | |
| Alkylating Agent | Reactivity (I > Br > Cl) | More reactive alkyl halides (iodides) allow for lower reaction temperatures but may increase the rate of quaternization.[5] |
| Steric Bulk (t-Butyl > Isopropyl > Ethyl > Methyl) | Increased bulk favors attack at the less sterically hindered nitrogen, enhancing regioselectivity.[3] | |
| Temperature | Elevated Temperature | Increases reaction rate but also increases the risk of side reactions like quaternization and decomposition.[9] |
Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride (NaH)
This protocol is a standard method for achieving N-alkylation and is effective for a wide range of substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the imidazole starting material (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the imidazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.[4]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]
Protocol 2: N-Alkylation under Phase Transfer Catalysis (PTC)
This method is excellent for preventing over-alkylation and often requires minimal solvent.
-
Mixing Reagents: In a round-bottom flask, combine the imidazole (1.0 eq), powdered potassium hydroxide (KOH, 3.0 eq), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Alkylation: Add the alkylating agent (1.05 eq) and stir the mixture vigorously at a temperature between room temperature and 80 °C.[8] The reaction is often run neat (without solvent) or with a minimal amount of a solvent like toluene.
-
Monitoring: Monitor the reaction by TLC or GC-MS. PTC reactions are often complete within a few hours.
-
Workup: Upon completion, add water to dissolve the inorganic salts. Extract the product with an organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: A decision tree for troubleshooting N-alkylation reactions.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. BenchChem. 5
-
ThalesNano. (n.d.). Optimization of N- alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring. ThalesNano. 18
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem. 4
-
Gmati, N., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1251-1259.
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94.
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago.
-
Request PDF. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
-
Sánchez-Migallón, A., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(17), 2383-2387.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem. 2
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem. 17
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(1), 20-23.
-
Hossain, M. I., & Al-Majid, A. M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33235-33251.
-
BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem.
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
-
Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
-
Manoharan, T. S., & Brown, R. S. (1985). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 50(18), 3528-3530.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
-
Latal, A., et al. (2015). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(30), 8203-8210.
-
Gmati, N., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1251-1259.
-
ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,....
-
Latal, A., et al. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(30), 8203-8210.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
-
Cunningham, D., & Ryder, T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft.
-
Cunningham, D., & Ryder, T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1995-2005.
-
Bellina, F., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(8), 2643-2655.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94.
-
ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations.
- Reddy, K. K., & Rao, N. V. S. (1966). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Pan II.* Methylafion and Benzylation of 5 (or 6). Proceedings of the Indian Academy of Sciences - Section A, 64(2), 81-86.
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
-
Aslan, E., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Turkish Journal of Chemistry, 27(4), 521-526.
- Chem Eazy. (n.d.). Characteristic Reactions of Imidazole.
- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22.
-
Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
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- 15. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
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Technical Support Center: Optimization of Reaction Conditions for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Welcome to the technical support guide for the synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, a classic N-alkylation of imidazole, is straightforward in principle but can present challenges related to yield, purity, and scalability.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction conditions effectively.
Section 1: Reaction Overview and Core Principles
The synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is achieved through the N-alkylation of imidazole with 2-bromo-4-fluorobenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Reaction Scheme:
-
Nucleophile: Imidazole, deprotonated by a base to form the more nucleophilic imidazolide anion.
-
Electrophile: 2-bromo-4-fluorobenzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack.
-
Key Steps:
-
Deprotonation of imidazole's N-H proton by a suitable base.
-
Nucleophilic attack of the imidazolide anion on the benzylic carbon of the alkylating agent.
-
Displacement of the bromide leaving group.
-
The efficiency and selectivity of this transformation are highly dependent on the choice of base, solvent, and temperature.[3][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes?
Answer: This is a common issue that typically points to one of three areas: inefficient deprotonation, suboptimal solvent choice, or insufficient thermal energy.
-
Base Strength and Stoichiometry: The imidazole N-H proton must be removed to generate the active nucleophile. Ensure your base is strong enough for this task.
-
Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are safer and easier to handle. They are typically used in stoichiometric excess (e.g., 2 equivalents) to drive the equilibrium. If the reaction is slow, a stronger base may be needed.[1][5]
-
Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, often leading to faster reaction rates at lower temperatures.[3][4] However, it requires strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) to prevent quenching and ensure safety.
-
-
Solvent Effects: The SN2 mechanism is highly sensitive to the solvent environment.
-
Optimal Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (CH₃CN) , and Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) but do not form a strong solvation shell around the imidazolide anion. This "bare" nucleophile is highly reactive, leading to a faster reaction rate.[2]
-
Suboptimal Solvents: Protic solvents such as ethanol, methanol, or water should be avoided. They form hydrogen bonds with the imidazolide anion, creating a solvent "cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows the SN2 reaction.[2][6]
-
-
Reaction Temperature: If using a milder base like potassium carbonate, heating the reaction is often necessary to achieve a reasonable rate.[5] A temperature range of 60-80 °C in acetonitrile is a good starting point. If using a strong base like NaH in DMF, the reaction may proceed efficiently even at room temperature.[3][7]
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of impurities. What are these side products and how can I prevent them?
Answer: The most common impurity is the formation of a quaternary imidazolium salt due to over-alkylation.
-
Cause of Over-Alkylation: The product, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, is itself a nucleophile. It can react with another molecule of 2-bromo-4-fluorobenzyl bromide to form a 1,3-disubstituted imidazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is left for an extended period after the starting imidazole is consumed.
-
Prevention Strategy:
-
Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 equivalents) relative to the benzyl bromide.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully track the disappearance of the starting benzyl bromide. Once it is consumed, work up the reaction promptly.
-
Controlled Addition: For large-scale reactions, adding the benzyl bromide solution dropwise to the mixture of imidazole and base can help maintain a low instantaneous concentration of the alkylating agent, minimizing the side reaction.
-
Question 3: How can I effectively purify my product? I'm having trouble separating it from the starting materials and byproducts.
Answer: Purification typically involves a combination of an aqueous workup and column chromatography.
-
Aqueous Workup: This step is crucial for removing inorganic salts (e.g., KBr, NaBr) and unreacted imidazole.
-
After the reaction is complete, cool the mixture to room temperature. If you used a solid base like K₂CO₃, it can be filtered off first.[1]
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to break any emulsions and remove residual water from the organic phase.[1] Unreacted imidazole, being polar, will partition into the aqueous layer.
-
-
Column Chromatography: This is the definitive step for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For more polar products, a chloroform/methanol system can be effective.[5] The exact ratio should be determined by TLC analysis.
-
Section 3: Optimized Experimental Protocols
Two reliable protocols are presented below, offering flexibility based on available reagents and desired reaction kinetics.
Protocol 1: Mild Conditions using Potassium Carbonate in Acetonitrile
This method is robust, uses a readily available and safer base, and is well-suited for standard laboratory synthesis.[5]
Step-by-Step Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (CH₃CN).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromo-4-fluorobenzyl bromide (1.05 eq.).
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: High-Reactivity Conditions using Sodium Hydride in DMF
This method is ideal for rapid synthesis or when scaling up, as the reaction often proceeds quickly at lower temperatures. Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it under an inert atmosphere and use anhydrous solvents.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in portions at 0 °C.
-
Add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 2-bromo-4-fluorobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-3 hours).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data Summary and Visualization
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (High-Reactivity) | Rationale & Expected Outcome |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride, 60% dispersion) | NaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of imidazole, potentially leading to faster reaction rates and higher yields.[3][4] K₂CO₃ is milder, safer for bench-top use, and often provides excellent results with heating.[1][5] |
| Solvent | Acetonitrile (CH₃CN) | N,N-Dimethylformamide (DMF) | Both are excellent polar aprotic solvents that accelerate SN2 reactions.[2] DMF has a higher boiling point and superior ability to dissolve salts, which can be advantageous. |
| Temperature | 60 °C | 0 °C to Room Temperature | With the highly reactive NaH/DMF system, the reaction proceeds efficiently at lower temperatures, which can help minimize the formation of thermal degradation byproducts. The K₂CO₃/ACN system requires thermal energy to achieve a practical reaction rate.[5] |
| Workup | Filtration followed by aqueous wash | Aqueous quench and extraction | The NaH reaction must be carefully quenched with water to neutralize any unreacted hydride before extraction. |
| Typical Yield | >85% | >90% | The more aggressive conditions in Protocol B are expected to drive the reaction to completion more effectively, often resulting in slightly higher isolated yields. |
Visualized Experimental Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
OpenStax. (2023). 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. Available at: [Link]
-
Dolgachev, V., et al. (2018). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]
-
Swain, C. G., & Langsdorf, W. P. (1951). m- and p-Substituent Effects as Evidence for a Unity of Mechanism in Organic Halide Reactions. ResearchGate. Available at: [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Available at: [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. Available at: [Link]
-
Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. Available at: [Link]
-
Yilmaz, I., & Sapmaz, A. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]
-
Hartmann, R. W., et al. (2010). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synlett. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Available at: [Link]
-
Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]
-
ResearchGate. (2025). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]
- Google Patents. (n.d.). US7807837B2 - Scalable synthesis of imidazole derivatives.
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available at: [Link]
-
Justia Patents. (2025). Imidazole compounds, process for the synthesis and uses thereof. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]
-
European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis. Available at: [Link]
-
Chemistry – A European Journal. (n.d.). Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tra. Available at: [Link]
-
European Patent Office. (1981). Improved process for preparing imidazole and 1,2,4-triazole derivatives - Patent 0027685. Available at: [Link]
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Technical Support Center: Addressing Regioselectivity Issues in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their experiments. Imidazole-containing compounds are pivotal in medicinal chemistry, and achieving the desired substitution pattern is often a critical challenge.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and resolve common regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control regioselectivity in reactions involving the imidazole ring?
A1: The regiochemical outcome of imidazole synthesis and substitution is governed by a complex interplay of three main factors:
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C5 position is generally the most electron-rich and prone to electrophilic attack, whereas the C2 proton is the most acidic.[3] Substituents on the ring can significantly alter this reactivity. Electron-withdrawing groups, for example, can deactivate the adjacent nitrogen atom (N3), making the more distant N1 nitrogen more favorable for alkylation.[3][4]
-
Steric Hindrance: The size of substituents already present on the imidazole ring, as well as the bulk of the incoming reagent, plays a crucial role.[3][5] Larger groups will sterically favor reactions at the less hindered positions of the ring. This is a key consideration for selectively N-alkylating unsymmetrically substituted imidazoles.[3][4]
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can dramatically influence regioselectivity.[3][5] For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift selectivity from the C5 to the C2 position.[3] Similarly, N-alkylation in a basic medium proceeds through the imidazole anion (an SE2cB mechanism), while in neutral or slightly acidic conditions, the free base is alkylated via an SE2' process, which can lead to different product ratios.[3][4]
Q2: I'm using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski synthesis and getting a mixture of regioisomers. How can I improve this?
A2: This is a classic challenge with the Debus-Radziszewski reaction.[5] The reaction involves a multi-component condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[5][6] When the dicarbonyl is unsymmetrical, two different diimine intermediates can form, leading to a mixture of imidazole products. To improve selectivity, consider the following:
-
Catalyst Selection: While the traditional reaction can be uncatalyzed, employing Lewis or Brønsted acids can influence the outcome. Catalysts such as CuI and CuCl₂·2H₂O have been used to improve yields and, in some instances, regioselectivity in related multicomponent syntheses.[5]
-
Reaction Conditions: Microwave irradiation has been reported to enhance yields and shorten reaction times, which can sometimes influence the isomeric ratio.[5] Systematic optimization of temperature and reaction time is also recommended.[5]
-
Alternative Stepwise Synthesis: If high regioselectivity is critical, a stepwise approach that builds the ring with defined connectivity may be necessary. For example, methods starting from glycine derivatives can provide complete regioselectivity for 1,4-disubstituted imidazoles.[5][7]
Q3: Which positions on the imidazole ring are generally targeted for C-H functionalization, and what determines the selectivity?
A3: The reactivity of the C-H bonds in imidazole towards electrophilic substitution generally follows the order C5 > C4 > C2.[8] However, direct C-H functionalization, typically achieved with transition-metal catalysis, allows for the targeting of specific positions.[3]
-
C5-Functionalization: This is often the most accessible position due to its high electron density.[9]
-
C2-Functionalization: The C2-proton is the most acidic, making it susceptible to deprotonation and subsequent reaction.[3] Nickel-catalyzed C-H arylations have shown high regioselectivity for the C2 position.[10]
-
C4-Functionalization: The C4 position is the most challenging to functionalize directly due to being electronically and sterically less favored.[3] Achieving C4 substitution often requires a multi-step strategy, such as using a protecting group that can be "switched" to activate this position.[1][2][9]
Troubleshooting Guides: Common Regioselectivity Problems
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Problem 1: Poor N-Alkylation Regioselectivity in Unsymmetrical Imidazoles
Issue: My N-alkylation reaction is producing a nearly 1:1 mixture of the N1 and N3 (or 1,4- and 1,5-) regioisomers. How can I favor one over the other?
Analysis: This is a frequent problem because the two ring nitrogens have similar reactivity, and deprotonation leads to an anion where the charge is delocalized.[3] The outcome depends on a fine balance between sterics, electronics, and the reaction mechanism (alkylation of the free base vs. the anion).[4]
Troubleshooting Steps:
-
Analyze Steric and Electronic Factors:
-
Steric Hindrance: If the existing substituent on your imidazole (e.g., at C4/C5) and your alkylating agent are both small, poor selectivity is expected.[4] Solution: Increase the steric bulk of the alkylating agent to favor reaction at the less hindered nitrogen.[3][4]
-
Electronic Effects: An electron-withdrawing group (EWG) at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the more remote N1 position.[3][4] Conversely, an electron-donating group (EDG) may show less pronounced directing effects.
-
-
Modify Reaction Conditions:
-
Base/Solvent System: The choice of base and solvent is critical as it dictates the reacting species.[3][4]
-
Basic Conditions (e.g., NaH in THF/DMF): This generates the imidazolate anion. The outcome is primarily governed by steric and electronic effects.[4][11] This is often the preferred method for achieving N1 selectivity in the presence of a directing group at C3.[11]
-
"Neutral" Conditions (e.g., in ethanol without a strong base): The free base is alkylated. Here, the tautomeric equilibrium of the imidazole can dominate, sometimes overriding the expected electronic effects and leading to complex product mixtures.[3][4]
-
-
Experiment: Systematically screen different base/solvent combinations. For example, compare NaH/THF with K₂CO₃/DMF.
-
-
Implement a Protecting Group Strategy (for definitive control):
-
For situations requiring unambiguous regioselectivity, a protecting group strategy is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[1][3] This "trans-N-alkylation" approach provides excellent control.[1][2][9]
-
Step 1: Protect the imidazole at the less hindered N1 position with a group like SEM chloride.
-
Step 2: Perform the alkylation, which will now be directed exclusively to the unprotected N3 position.
-
Step 3: Remove the protecting group to yield the pure N3-alkylated imidazole.
-
-
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Problem 2: Lack of Regiocontrol in C-H Arylation
Issue: I am attempting a direct C-H arylation on my imidazole, but I'm getting a mixture of C2 and C5 products, or the reaction is failing to proceed at the desired C4 position.
Analysis: Regiocontrol in C-H arylation is highly dependent on the catalytic system and the intrinsic reactivity of the imidazole C-H bonds.[3] The C5 position is electronically favored for electrophilic attack, while the C2 proton is the most acidic. The C4 position is generally unreactive in direct arylations.[3][9]
Troubleshooting Steps & Strategies:
A) For Targeting C5 vs. C2:
-
Protect the N1 Position: Unprotected imidazoles can be problematic. Protecting the N1 position, often with a SEM group, is a common and effective first step.[9]
-
Tune the Catalytic System: The choice of catalyst, ligand, base, and solvent is paramount for directing the arylation.
-
To Favor C5-Arylation: Palladium catalysts with carbonate bases (e.g., K₂CO₃) often favor the C5 position.[3]
-
To Favor C2-Arylation: Switching to an alkoxide base (e.g., NaOt-Bu) with a palladium catalyst can redirect the arylation to the C2 position.[3][9] Nickel-based catalysts also show a strong preference for C2-arylation.[10]
-
Quantitative Data: Effect of Conditions on C-H Arylation Regioselectivity
| Catalyst System | Base | Solvent | Major Regioisomer | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | C5 | [3] |
| Pd(OAc)₂ / SPhos | NaOt-Bu | Toluene | C2 | [3][9] |
| Ni(OTf)₂ / dcype | K₃PO₄ | t-AmylOH | C2 | [10] |
B) For Targeting the Unreactive C4 Position:
Direct C4 arylation is exceptionally difficult and rarely successful.[3] A clever, indirect strategy known as the "SEM-switch" is required.[1][2][9]
Workflow for C4-Arylation via SEM-Switch
Caption: The "SEM-switch" workflow to achieve C4-arylation.
Explanation of the SEM-Switch:
-
Protect Imidazole: Start with N1-SEM protected imidazole.
-
Perform C5-Arylation: Use conditions that selectively functionalize the C5 position.
-
Transpose the SEM Group: Treat the C5-aryl-N1-SEM-imidazole with a reagent like SEM-Cl and a base. This removes the SEM group from N1 and reprotects at N3. This transposition activates the C4 position for the subsequent arylation.[1][3][9]
-
Perform C4-Arylation: The N3-protected intermediate can now be arylated at the newly activated C4 position.
Detailed Experimental Protocols
Protocol 1: Regioselective C5-Arylation of N-SEM-Imidazole[3]
This protocol describes the palladium-catalyzed arylation at the C5 position.
Materials:
-
1-SEM-imidazole
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
SPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 1-SEM-imidazole (1.0 equiv), the aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.
Protocol 2: Synthesis of 1,5-Disubstituted Imidazoles via van Leusen Reaction[5]
This protocol describes a general procedure for synthesizing 1,5-disubstituted imidazoles using tosylmethyl isocyanide (TosMIC).
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Primary aliphatic amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile or Methanol
-
Microwave reactor or conventional heating setup
Procedure:
-
Step 1 (Imine Formation):
-
In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv).
-
Microwave Method: Heat the neat mixture in a microwave reactor at 60 °C for 4 minutes.
-
Conventional Method: Stir the mixture in methanol at room temperature for 30 minutes.
-
-
Step 2 (Cycloaddition):
-
To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.
-
Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.
-
References
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry, 75(15), 4911–4920. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
- University of Otago. (n.d.).
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. PubMed. [Link]
-
Joo, J. M., Touré, B. B., & Sames, D. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
-
Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(11), 6792-6799. [Link]
- BenchChem. (2025).
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
Sources
- 1. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Degradation of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole to ensure its stability and integrity for experimental use.
Section 1: Foundational Knowledge: Understanding Compound Stability
1-(2-bromo-4-fluorobenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring linked to a substituted benzyl group. Several structural features contribute to its potential degradation pathways:
-
Imidazole Moiety: The imidazole ring is generally stable but can be susceptible to oxidation and photodegradation, especially in solution.[1]
-
Benzylic Position: The methylene bridge (-CH2-) between the phenyl and imidazole rings is a benzylic position. Benzylic C-H bonds can be susceptible to radical-mediated oxidation.
-
Carbon-Bromine (C-Br) Bond: The C-Br bond on the aromatic ring is the weakest of the carbon-halogen bonds (excluding C-I). This bond can be susceptible to cleavage under photolytic (UV light) conditions, potentially leading to de-bromination or other radical-mediated side reactions.[2]
-
Aromatic Ring: The fluorinated and brominated phenyl ring is relatively stable but can undergo nucleophilic substitution under harsh conditions, though this is less common during typical storage.
The primary degradation concerns for this molecule during storage are oxidation, hydrolysis, and photodegradation .
Section 2: Frequently Asked Questions (FAQs) on Proactive Storage
Q: What is the optimal temperature for storing 1-(2-bromo-4-fluorobenzyl)-1H-imidazole?
A: For long-term storage, it is recommended to keep the compound in a dry, cool, and well-ventilated place.[3][4] Ideal conditions are at 2-8°C (refrigerated). For shorter periods, storage at controlled room temperature (20-25°C) is acceptable if the material is protected from light and moisture.
Q: Should I store it under an inert atmosphere?
A: Yes, for maximum stability, especially for long-term storage or if the container will be opened multiple times, storing under an inert atmosphere like argon or nitrogen is highly recommended. This minimizes the risk of oxidation of the imidazole moiety.[1]
Q: What type of container is best?
A: Use an amber glass vial with a tight-fitting, chemically resistant cap (e.g., a PTFE-lined cap). The amber glass protects the compound from light, preventing photodegradation.[1][5] Ensure the container is sealed tightly to prevent moisture ingress.
Q: How can I tell if my compound has started to degrade?
A: Visual inspection is the first step. A pure compound should be a white to off-white solid. Any significant color change, such as turning yellow or brown, can be an indicator of degradation. Analytically, the appearance of new peaks in HPLC or GC chromatograms, or unexpected signals in an NMR spectrum, would confirm the presence of impurities.
Q: What is the expected shelf-life?
A: When stored under ideal conditions (refrigerated, dry, under inert gas, protected from light), the compound should remain stable for several years. However, it is best practice to re-analyze the purity of the material if it has been stored for more than one year or if there are any doubts about its quality.
Section 3: Troubleshooting Guide: Investigating Degradation
Q1: My solid 1-(2-bromo-4-fluorobenzyl)-1H-imidazole has developed a yellow or brownish tint. What happened?
A: A color change is often the first sign of chemical degradation.
-
Probable Cause: This is most likely due to minor oxidation or photodegradation. Exposure to air (oxygen) and/or light (especially UV) can generate chromophoric (color-producing) impurities, even in small amounts.
-
Recommended Action:
-
Assess Purity: Perform an analytical check (HPLC or LC-MS is ideal) to quantify the level of impurity.[6][7] For many applications, a purity of >98% may still be acceptable.
-
Purification (If Necessary): If the impurity level is unacceptable, the material may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Improve Storage: Immediately transfer the remaining pure material to an amber vial, purge with argon or nitrogen, and store in a refrigerator.
-
Q2: I ran an HPLC of my stored material and see a new, more polar peak eluting earlier than the main compound. What could it be?
A: An earlier-eluting peak on a reversed-phase HPLC column typically indicates a more polar compound.
-
Probable Cause: This could be a result of hydrolysis. Although the imidazole ring itself is relatively stable, trace moisture over time could potentially lead to reactions. A more likely scenario, if the compound was exposed to light, is the formation of hydroxylated species from oxidative degradation. Another possibility is de-bromination, which would also result in a more polar compound.
-
Recommended Action:
-
Characterize Impurity: If possible, use LC-MS to get a mass of the impurity. A mass corresponding to the loss of bromine and addition of hydrogen (M-Br+H) or the addition of an oxygen atom (M+O) can help identify the degradation pathway.
-
Check Solvents: Ensure all solvents used for storage or analysis are anhydrous.
-
Review Handling: Confirm that the compound has not been exposed to humid air for extended periods. Always allow the container to warm to room temperature before opening to prevent condensation.
-
Q3: My compound is showing reduced or inconsistent reactivity in my synthesis. Could storage be the issue?
A: Absolutely. A loss of purity directly impacts the effective concentration of your starting material, leading to lower yields or incomplete reactions.
-
Probable Cause: The active concentration of the compound is lower than assumed due to the presence of degradation products. Some degradation products might also interfere with or inhibit the desired reaction.
-
Recommended Action:
-
Quantitative Purity Analysis: Perform a quantitative NMR (qNMR) or HPLC with a calibrated standard to determine the exact purity of your material.
-
Use Fresh Material: If significant degradation is confirmed (>5%), it is highly recommended to use a fresh, unopened batch of the compound or to purify the existing stock before proceeding.
-
Validate Before Use: For critical applications, it is good practice to run a quick purity check (e.g., TLC or a fast HPLC gradient) on any stored reagent before setting up a large-scale or sensitive reaction.
-
Section 4: Protocol for Analytical Verification
Protocol: Purity Assessment by Reversed-Phase HPLC-UV
This protocol provides a general method for assessing the purity of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole. It may require optimization for specific equipment.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve it in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Dilute this stock solution 1:10 in the mobile phase to a final concentration of 100 µg/mL.
-
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Re-equilibrate at 30% B for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 254 nm.[6]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
The appearance of any new peaks not present in the reference chromatogram of a fresh sample indicates degradation.
-
Section 5: Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when degradation of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is suspected.
Caption: Decision workflow for handling suspected compound degradation.
Section 6: Summary of Recommended Storage Conditions
| Parameter | Optimal Condition | Suboptimal (High-Risk) Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Ambient temperature fluctuations, high heat | Slows down kinetic processes of degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air (Oxygen) | Prevents oxidation of the imidazole ring and benzylic position.[1] |
| Light | Protected from Light (Amber Vial) | Clear vial, direct sunlight, UV light | Prevents photodegradation and C-Br bond cleavage.[1][2] |
| Container | Tightly Sealed Amber Glass Vial | Loosely capped, plastic, clear glass | Prevents light and moisture exposure; glass is inert. |
| Moisture | Dry / Anhydrous | Humid environment, exposure to moisture | Minimizes risk of hydrolysis.[9][10][11] |
References
-
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Available at: [Link]
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (Source URL not available).
-
Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. ResearchGate. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. SciSpace. Available at: [Link]
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (Source URL not available).
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
-
The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. ResearchGate. Available at: [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. National Institutes of Health (NIH). Available at: [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Publications. Available at: [Link]
-
Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
refinement of the Debus-Radziszewski imidazole synthesis for substituted analogs
Welcome to the Imidazole Synthesis Technical Support Center.
Ticket ID: DR-SYNTH-001 Subject: Refinement of Debus-Radziszewski Synthesis for Substituted Analogs Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The State of the Art
The classical Debus-Radziszewski reaction (1858) involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2][3] While robust for simple imidazoles, the synthesis of substituted analogs (e.g., 2,4,5-triaryl or 1,2,4,5-tetraaryl imidazoles) often suffers from low atom economy, steric stalling, and "tarry" side products.
This guide moves beyond the textbook acetic acid reflux. We introduce catalytic refinements (Lewis acids, molecular iodine) and energy-transfer modifications (microwave irradiation) that drastically improve yields and purity for substituted substrates.
Part 1: The Mechanistic Logic (Why Your Reaction Fails)
To troubleshoot, you must visualize the failure points. The reaction is a multicomponent cascade.
The Critical Bottleneck: The formation of the
Visualizing the Pathway
Caption: Mechanistic flow of the Debus-Radziszewski reaction. The formation of the
Part 2: Refined Experimental Protocol
Method: Iodine-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles.
Why this method? Molecular iodine (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Benzil (or derivative) | 1.0 | Backbone | Steric bulk here defines reaction time.[4] |
| Aldehyde | 1.0 | C2-Substituent | Electron-withdrawing groups accelerate reaction. |
| Ammonium Acetate | 4.0 | N-Source | Excess required to buffer pH and drive equilibrium. |
| Molecular Iodine ( | 0.05 (5 mol%) | Catalyst | Activates carbonyls; mild oxidant. |
| Ethanol/Methanol | Solvent | Medium | Green solvent; easy workup. |
Step-by-Step Workflow
-
Activation: In a round-bottom flask, dissolve 1.0 mmol Benzil and 1.0 mmol Aldehyde in 10 mL Ethanol.
-
Catalyst Addition: Add 5 mol%
. Stir for 5 minutes at room temperature. Observation: Solution turns dark brown. -
Amine Addition: Add 4.0 mmol Ammonium Acetate.
-
Reaction: Reflux at 80°C for 30–60 minutes.
-
Quenching: Cool the mixture to room temperature. Pour into crushed ice (approx. 50g) containing a pinch of sodium thiosulfate (to quench residual iodine).
-
Isolation: The product precipitates as a solid.[6] Filter and wash with cold water.[4][10][11]
-
Purification: Recrystallize from hot ethanol.
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, viscous tar. What happened? Diagnosis: This is "coking" caused by the polymerization of the 1,2-dicarbonyl or oxidation of the aldehyde before the imidazole ring could close. Solution:
-
Reduce Temperature: If using the classical acetic acid method (120°C), switch to the Iodine/Ethanol method (80°C).
-
Inert Atmosphere: Run the reaction under
. Oxygen accelerates aldehyde degradation. -
Stoichiometry Check: Ensure Ammonium Acetate is in large excess (4-5 equiv). If ammonia is depleted, the intermediate reverts or polymerizes.
Q2: I need to synthesize a 1,2,4,5-tetrasubstituted imidazole, but the yield is <20%.
Diagnosis: Steric hindrance at the Nitrogen atom is preventing the condensation of the primary amine (used instead of one
-
Microwave Irradiation: Thermal heating is insufficient for tetrasubstituted analogs. Use a microwave reactor: 140°C for 10–15 minutes. The rapid dielectric heating overcomes the activation energy barrier for the bulky amine attack [2].
-
Catalyst Switch: Switch to a stronger Lewis Acid like
(10 mol%) or Silica-supported ( ).
Q3: I am getting a mixture of regioisomers when using an unsymmetrical 1,2-dicarbonyl. Diagnosis: This is the "Tautomeric Trap." In 1H-imidazoles, the N-H proton shifts rapidly between N1 and N3, making the 4- and 5-positions equivalent in solution unless the Nitrogen is substituted. Solution:
-
Acceptance: For trisubstituted (N-H) imidazoles, the isomers are tautomers.[12] You cannot separate them because they interconvert.
-
Derivatization: If you need a specific isomer, you must synthesize the N-alkylated (tetrasubstituted) version. The fixed N-substituent locks the regiochemistry.
-
Alternative Route: Abandon Debus-Radziszewski. Use the Van Leusen Imidazole Synthesis (TosMIC reagent) for precise regiocontrol of 1,4- vs 1,5-isomers [3].
Part 4: Decision Matrix for Optimization
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Decision tree for selecting the optimal synthetic protocol based on substitution pattern and steric hindrance.
References
-
Kidwai, M., et al. (2006). "Microwave-Assisted Synthesis of Lophine: Developing a Mechanism To Explain a Product." Journal of Chemical Education, 83(11), 1658.[3] Link
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-dicarbonyl compounds using microwave irradiation." Organic Letters, 6(9), 1453-1456. Link
-
Sisko, J., et al. (2000). "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524. Link
-
Shelke, K. F., et al. (2009). "Ionic liquid promoted synthesis of 2,4,5-triaryl-1H-imidazoles." Chinese Chemical Letters, 20(3), 283-287. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamopen.com [benthamopen.com]
- 11. An efficient green MCR protocol for the synthesis of 2,4,5-trisubstituted imidazoles by Selectfluor™ under ultrasound irradiation [comptes-rendus.academie-sciences.fr]
- 12. ijprajournal.com [ijprajournal.com]
minimizing byproduct formation in palladium-catalyzed cross-coupling reactions
Status: Operational | Role: Senior Application Scientist | Focus: Impurity Suppression[1]
Welcome to the technical support center. In palladium catalysis, "yield" is often a deceptive metric.[1] A 90% yield with 10% difficult-to-remove byproduct is often worse than an 80% yield with clean crude.[1] This guide targets the root mechanistic causes of the four most common impurity profiles: Protodeboronation , Hydrodehalogenation , Homocoupling , and Catalyst Decomposition (Pd Black) .[1]
Module 1: The "Silent Killer" – Protodeboronation
Primary Reaction: Suzuki-Miyaura Coupling
Symptom: Your aryl halide is consumed, but the mass spec shows the boronic acid has been replaced by a hydrogen atom (
The Mechanistic Root
Many researchers assume water is the enemy. It is actually base strength and pH .[1]
According to the seminal work by Lennox and Lloyd-Jones , protodeboronation does not typically occur on the neutral boronic acid.[1] It occurs on the boronate anion (
-
The Trap: You need base to form the boronate for the reaction to proceed, but that same boronate is susceptible to hydrolytic cleavage, especially with electron-poor (e.g., 2-pyridyl) or ortho-substituted rings.[1]
Troubleshooting Guide
Q: My 2-pyridyl boronic acid decomposes before coupling. What do I do? A: You must throttle the concentration of the active boronate anion.
-
Protocol A (The "Slow Release" Strategy): Switch to MIDA boronates or Potassium Organotrifluoroborates (
) . These hydrolyze slowly, keeping the standing concentration of the unstable boronate anion low, favoring transmetallation over decomposition.[1] -
Protocol B (Anhydrous Transmetallation): If you must use the boronic acid, switch to anhydrous conditions using weak bases like
or in dry dioxane. Water is the proton source; removing it forces the reaction through an anhydrous oxo-palladium pathway.
Mechanistic Pathway: The Boronate Divergence
Figure 1: The competition between productive transmetallation and destructive protodeboronation relies on the standing concentration of the boronate anion.
Module 2: The "Reduction Trap" – Hydrodehalogenation
Primary Reactions: Buchwald-Hartwig, Negishi, Heck
Symptom: The aryl halide (
The Mechanistic Root
This is a race between Reductive Elimination (forming the C-N or C-C bond) and
Troubleshooting Guide
Q: I am seeing significant reduction of my aryl bromide in a Buchwald coupling. A: Your catalyst is "waiting" too long to reductively eliminate.[1]
-
Ligand Selection: Switch to bulky biaryl phosphines (e.g., BrettPhos , RuPhos , or XPhos ).[1] These ligands are designed to be large enough to enforce a geometry that accelerates reductive elimination while blocking the open coordination site required for
-hydride elimination. -
Solvent Check: Are you using Isopropanol or secondary alcohols? These act as hydride sources (transfer hydrogenation). Switch to Toluene or Dioxane .[1]
Data: Ligand Selection for C-N Coupling
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Prevents binding of two amines; accelerates C-N bond formation.[1] |
| Secondary Amines | RuPhos | Bulky enough to stop |
| Anilines | XPhos | General purpose; excellent stability.[1] |
| Alkyl Halides | CPhos | Specifically designed to suppress |
Module 3: Catalyst Death – Pd Black Formation
Primary Reactions: All Pd-Couplings Symptom: Reaction mixture turns black/grey; conversion stalls at 40-60%.[1] Adding more catalyst doesn't help.[1]
The Mechanistic Root
Pd black is the aggregation of naked Pd(0) atoms. This happens when the rate of reduction (Pd(II) to Pd(0)) outpaces the rate of ligation (Ligand binding to Pd).
-
The "In-Situ" Fallacy: Mixing
and a phosphine ligand in the pot is inefficient. It often leads to an induction period where unprotected Pd clusters form and precipitate before the ligand can bind.
Troubleshooting Guide
Q: My reaction turns black immediately upon heating. A: Stop generating catalyst in situ.
-
The Fix: Switch to Precatalysts (e.g., Buchwald G3 or G4 precatalysts ).
-
Why: These molecules contain the Pd and Ligand in a precise 1:1 ratio. The active Pd(0) species is only released inside the catalytic cycle upon deprotonation. This guarantees that every atom of Pd entering the cycle is ligated, preventing aggregation.[1]
-
Mechanistic Pathway: Activation vs. Aggregation
Figure 2: Precatalysts bypass the dangerous "unprotected" phase of catalyst generation, preventing Pd black formation.[1]
Module 4: The "Oxidative Parasite" – Homocoupling
Primary Reaction: Sonogashira (Alkyne-Alkyne coupling) or Suzuki (Aryl-Aryl coupling).
Symptom: You isolated a dimer of your starting material (
The Mechanistic Root
This is the Glaser Coupling (for alkynes) or oxidative homocoupling (for boronates). It is driven almost exclusively by the presence of Oxygen (
Troubleshooting Guide
Q: I have 20% homocoupling in my Sonogashira reaction. A: Your "inert atmosphere" is not inert enough.[1] Sparging with nitrogen is insufficient for sensitive Sonogashira couplings.[1]
-
Protocol (Freeze-Pump-Thaw):
-
Alternative: Switch to Copper-Free Sonogashira . Use a more active Pd source (e.g.,
) which does not require the Cu co-catalyst, thereby physically removing the mechanism for Glaser coupling.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(9), 2427-2436.[1]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1]
-
Hartwig, J. F. (2007).[1] Electronic Effects on Reductive Elimination to Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936–1947.[1]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Here is the technical support center with troubleshooting guides and FAQs.
Introduction: The Stability Challenge
1-(2-bromo-4-fluorobenzyl)-1H-imidazole is a member of the imidazole class of compounds, which are widely explored in drug discovery for their diverse biological activities.[1][2][3][4][5][6] However, the imidazole moiety, while crucial for biological interactions, can be susceptible to various degradation pathways, leading to inconsistent and unreliable results in biological assays.[7][8] This guide provides researchers, scientists, and drug development professionals with a dedicated resource to understand, troubleshoot, and enhance the stability of this compound, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Instability of Imidazole Derivatives
The core challenge with many imidazole-containing compounds is their susceptibility to chemical degradation, which can be accelerated by common experimental conditions. Understanding these potential pathways is the first step toward mitigation.
-
Oxidative Degradation: The imidazole ring can be sensitive to oxidation, especially in the presence of reactive oxygen species (ROS) which can be generated in certain cell culture media or by light exposure.[7][8][9] This can lead to the formation of various oxidized adducts, altering the compound's structure and activity.
-
pH-Mediated Hydrolysis: Imidazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[7][10] Assay buffers with a non-optimal pH can lead to gradual degradation of the compound over the course of an experiment.
-
Photodegradation: Exposure to light, particularly UV, can induce photochemical reactions, leading to the formation of degradants.[7][8] This is a critical factor to consider during sample preparation, storage, and the assay itself, especially in plate-based assays exposed to ambient light for extended periods.
Section 2: Frequently Asked Questions (FAQs)
Q1: My assay results with 1-(2-bromo-4-fluorobenzyl)-1H-imidazole are inconsistent from day to day. Could this be a stability issue?
A1: Absolutely. Inconsistent results are a classic hallmark of compound instability. If your biological system (cells, enzymes, etc.) and reagents are consistent, the next variable to scrutinize is the compound itself. Degradation during storage or within the assay can lead to a lower effective concentration of the active molecule, causing variability in the observed biological effect. It is crucial to determine the stability of your compound under your specific assay conditions.[11]
Q2: I've noticed a precipitate forming after diluting my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?
A2: This is likely due to poor aqueous solubility. When the compound is transferred from a high-solubility organic solvent like DMSO into an aqueous medium, it can crash out of solution if its concentration exceeds its solubility limit in that buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine if you can achieve the desired biological effect at a lower concentration.
-
Optimize Buffer Composition: The pH and presence of excipients can influence solubility.[12] Experiment with different buffer systems or pH values within the tolerated range for your assay.
-
Use Solubilizing Agents: Consider incorporating solubility enhancers like cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low, non-disruptive concentrations.[13]
-
Increase DMSO Percentage: While not ideal for many cell-based assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your assay.
-
Q3: What are the optimal storage conditions for my stock solutions of this compound?
A3: For maximum stability, stock solutions (typically in DMSO) should be stored at -20°C or -80°C in small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[14] Additionally, protect the stock vials from light by using amber vials or by wrapping them in foil.
Q4: How can I proactively test the stability of my compound in my specific assay medium?
A4: A simple kinetic stability study is highly recommended. This involves incubating the compound in your final assay buffer (or other biological media like plasma) at the intended assay temperature (e.g., 37°C).[11] Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a quantitative method like LC-MS to determine the percentage of the compound remaining. This provides a clear stability profile under your exact experimental conditions.
Section 3: Troubleshooting Guide: Common Scenarios
This section provides a structured approach to diagnosing and solving common stability-related problems.
Scenario 1: Gradual Loss of Compound Activity During a Multi-Day Experiment
-
Symptom: In a 48- or 72-hour cell-based assay, the compound's effect appears to diminish over time, or the IC₅₀ value is significantly higher than in shorter assays.
-
Underlying Cause: The compound is likely degrading in the cell culture medium at 37°C.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished compound activity.
Scenario 2: Appearance of Unexpected Peaks in LC-MS Analysis of Assay Samples
-
Symptom: When analyzing samples post-assay, you observe new peaks in the chromatogram that are not present in your initial standard.
-
Underlying Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to obtain fragmentation data and hypothesize the structures of the new peaks. This can provide clues about the degradation mechanism (e.g., an increase of 16 Da suggests oxidation).
-
Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (acid, base, H₂O₂, light, heat) to rapidly generate degradation products.[8] Comparing the peaks from the forced degradation study to those seen in your assay can confirm the degradation pathway.
-
Implement Mitigation: Based on the identified pathway, apply a specific solution. For oxidation, add antioxidants; for photodegradation, protect from light.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Kinetic Stability Assessment in Aqueous Buffer
This protocol provides a framework for quantitatively assessing the stability of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in your experimental buffer.
1. Materials:
-
1-(2-bromo-4-fluorobenzyl)-1H-imidazole
-
Anhydrous DMSO
-
Your target aqueous assay buffer (e.g., PBS, pH 7.4)
-
Incubator (e.g., 37°C)
-
LC-MS system for analysis
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
2. Experimental Workflow Diagram:
Caption: Workflow for assessing compound stability in aqueous media.
3. Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Initiate Experiment (T=0): Spike the DMSO stock into pre-warmed (37°C) assay buffer to reach your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay protocol (e.g., ≤0.5%).
-
Time Zero Sample: Immediately after spiking, take an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing a larger volume of ice-cold acetonitrile (e.g., 200 µL) with a stable internal standard. This is your T=0 reference sample.
-
Incubation: Place the remaining buffer solution in the incubator at 37°C. Protect it from light if photodegradation is suspected.
-
Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove additional aliquots and quench them in the same manner.
-
Sample Analysis: Analyze all quenched samples by LC-MS.
-
Data Calculation: Determine the peak area ratio of the parent compound to the internal standard for each time point. Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
Section 5: Data Summary and Mitigation Strategies
Effective stabilization often involves a multi-pronged approach based on your experimental findings.
Table 1: Summary of Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Consequence | Recommended Mitigation Strategy | Validation Check |
| pH | Acid/base-catalyzed hydrolysis of the imidazole ring. | Optimize assay buffer pH to a range where the compound is most stable (typically near neutral). Use robust buffering agents.[12][13][15] | Run kinetic stability assay at different pH values (e.g., 6.5, 7.4, 8.0). |
| Oxidation | Formation of N-oxides or other oxidative adducts. | Add antioxidants like N-acetylcysteine (NAC), ascorbic acid, or glutathione to the assay medium.[10] | Compare stability in media with and without the antioxidant. |
| Light Exposure | Photodegradation leading to complex mixtures of degradants.[7][8] | Work under yellow or red light, use amber-colored labware, and cover plates with foil during incubation. | Compare stability in samples incubated in the dark versus under ambient light. |
| Solubility | Precipitation leading to a lower effective concentration. | Incorporate excipients like cyclodextrins or reduce the final assay concentration.[10][13] | Visually inspect for precipitate and measure concentration in solution via LC-MS after centrifugation. |
| Freeze-Thaw | Introduction of water and potential for degradation upon repeated temperature cycling. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[14] | Compare the purity of a freshly prepared stock to one that has undergone multiple freeze-thaw cycles. |
References
-
Creative Diagnostics. (2025, April 17). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]
-
Li, W., & Rossi, D. T. (2005, July 1). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. [Link]
-
Huang, Y., et al. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, Z., et al. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Thany, S., et al. (2018). Stabilization of protein–protein interaction complexes through small molecules. Drug Discovery Today. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]
-
Goh, G. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Ganesh, M., et al. (2017, December 10). Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes (urocanase and formiminoglutamase) activities. ResearchGate. [Link]
-
Stolte, S., et al. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]
-
Anonymous. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
CryoXtract Instruments. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [Link]
-
Ottmann, C. (2014, November 15). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today. [Link]
-
Shrestha, N., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
-
PharmSky Research. (2025, November 21). Formulation Impact on Drug Stability & Bioavailability. [Link]
-
Paper, O., et al. (2008, January 15). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]
-
Bhor, R. J., et al. (2022, May 30). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Anonymous. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]
-
Gujjarappa, R., et al. (2022, September 30). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]
-
Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. [Link]
-
Kumar, R., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Formulation Impact on Drug Stability & Bioavailability [pharmsky.com.au]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Activity of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole on Specific Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a synthesized compound to a potential therapeutic agent is a rigorous one. This guide provides an in-depth, technical framework for validating the inhibitory activity of a novel compound, using the example of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole. We will navigate the path from broad-based screening to identify potential kinase targets to detailed biochemical and cell-based assays for validation and comparison against established inhibitors. This guide emphasizes not just the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to characterizing a new chemical entity.
Introduction: The Challenge of Characterizing a Novel Kinase Inhibitor
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapies.[1] The compound 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, a novel small molecule, holds potential as a kinase inhibitor due to its structural motifs, which are present in other known kinase inhibitors. However, without prior knowledge of its specific kinase targets, a systematic approach is required to first identify its biological targets and then validate its inhibitory activity. This guide will outline such a systematic approach.
The Experimental Workflow: From Broad Screening to Cellular Validation
A logical and phased approach is critical to efficiently and accurately characterize a novel inhibitor. The workflow should begin with a broad, unbiased screen to identify potential kinase targets, followed by more focused and in-depth validation studies.
Caption: A streamlined workflow for the identification and validation of a novel kinase inhibitor.
Phase 1: Unveiling Potential Targets through Broad Kinase Profiling
The first crucial step is to screen the compound against a large and diverse panel of kinases to identify potential targets. This unbiased approach is essential when the target is unknown.
Rationale for Broad Kinase Screening
Broad kinase screening provides a comprehensive overview of a compound's selectivity profile.[2][] It helps in identifying not only the primary targets but also potential off-target effects, which are critical for later stages of drug development.[4]
Experimental Protocol: Radiometric Kinase Assay for Panel Screening
A radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate, is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[2]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in 100% DMSO. For the initial screen, a final concentration of 1 µM is typically used.
-
Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer containing MgCl₂ and ATP.
-
Initiation of Reaction: Add 1 µL of the compound stock solution or DMSO (as a negative control) to the reaction mixture.
-
Radiolabeling: Add [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Washing: Stop the reaction and wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Hypothetical Data Presentation: Kinase Panel Screen Results
The results of the initial screen can be presented in a table, highlighting the kinases that are significantly inhibited by the compound.
| Kinase | Family | % Inhibition at 1 µM |
| Aurora Kinase A | Serine/Threonine | 85% |
| VEGFR2 | Tyrosine | 78% |
| CDK2 | Serine/Threonine | 45% |
| SRC | Tyrosine | 32% |
| p38α | Serine/Threonine | 25% |
| ... | ... | ... |
This is hypothetical data for illustrative purposes.
From this initial screen, Aurora Kinase A and VEGFR2 are identified as promising primary targets for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Phase 2: In Vitro Validation and Comparative Analysis
Once potential targets are identified, the next step is to validate these interactions through dose-response studies and to compare the compound's potency with that of known inhibitors.
Rationale for IC50 Determination
Determining the half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[5][6] It allows for a direct comparison of the inhibitory activity of different compounds against a specific kinase.
Experimental Protocol: Fluorescence-Based Assay for IC50 Determination
Fluorescence-based assays, such as those utilizing ADP-Glo™, are amenable to high-throughput screening and provide a robust method for determining IC50 values.[7][8]
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of dilutions of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare serial dilutions of a known inhibitor for the target kinase (e.g., Alisertib for Aurora Kinase A, Sunitinib for VEGFR2) for comparison.[4]
-
Kinase Reaction: Set up the kinase reaction as described previously, but with varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Data Presentation: Comparative IC50 Values
The IC50 values of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole should be presented alongside those of well-established inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | Aurora Kinase A | 50 |
| Alisertib (Known Aurora A inhibitor) | Aurora Kinase A | 10 |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | VEGFR2 | 120 |
| Sunitinib (Known VEGFR2 inhibitor) | VEGFR2 | 5 |
This is hypothetical data for illustrative purposes.
This data suggests that 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is a potent inhibitor of Aurora Kinase A and a moderately potent inhibitor of VEGFR2.
Phase 3: Cellular Validation - Bridging the Gap to Physiological Relevance
In vitro assays, while crucial, do not fully recapitulate the complexity of a cellular environment.[9][10] Therefore, it is essential to validate the inhibitory activity of the compound in relevant cell-based assays.
Rationale for Cellular Assays
Cell-based assays provide critical information on a compound's cell permeability, its ability to engage the target in a cellular context, and its effect on downstream signaling and cellular phenotypes.[11][12]
Signaling Pathways of Interest
Caption: Simplified signaling pathways for Aurora Kinase A and VEGFR2.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
Western blotting is a widely used technique to assess the phosphorylation status of downstream substrates of a target kinase, providing direct evidence of target inhibition in cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa for Aurora Kinase A, HUVEC for VEGFR2) and treat with varying concentrations of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole and the respective known inhibitors for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-Histone H3 for Aurora Kinase A, phospho-PLCγ for VEGFR2) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of substrate phosphorylation.
Experimental Protocol: Cell Viability Assay
A cell viability assay measures the effect of the compound on cell proliferation and survival, providing a phenotypic readout of its activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Data Acquisition: Measure the luminescence or absorbance, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Cellular Assay Results
The results from the cellular assays should be presented in a clear and comparative manner.
Table 3: Inhibition of Downstream Signaling
| Compound | Target Pathway | Downstream Marker | % Inhibition at 1 µM |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | Aurora Kinase A | p-Histone H3 | 75% |
| Alisertib | Aurora Kinase A | p-Histone H3 | 85% |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | VEGFR2 | p-PLCγ | 60% |
| Sunitinib | VEGFR2 | p-PLCγ | 80% |
This is hypothetical data for illustrative purposes.
Table 4: Cellular Proliferation Assay
| Compound | Cell Line | GI50 (µM) |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | HeLa | 0.5 |
| Alisertib | HeLa | 0.1 |
| 1-(2-bromo-4-fluorobenzyl)-1H-imidazole | HUVEC | 2.0 |
| Sunitinib | HUVEC | 0.8 |
This is hypothetical data for illustrative purposes.
These cellular data further support the in vitro findings, demonstrating that 1-(2-bromo-4-fluorobenzyl)-1H-imidazole can enter cells, engage its targets, and elicit a biological response.
Conclusion: A Comprehensive Validation of a Novel Kinase Inhibitor
This guide has outlined a systematic and rigorous workflow for the identification and validation of the inhibitory activity of a novel compound, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole. By progressing from broad kinase panel screening to in-depth in vitro and cellular characterization, we can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy. The comparative analysis against established inhibitors provides crucial context for its potential as a research tool or a therapeutic candidate. This structured approach, grounded in sound scientific principles and validated methodologies, is essential for advancing novel molecules in the field of drug discovery.
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
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Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
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Pos, W., van der Wouden, P. A., & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 959923. [Link]
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Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
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Pos, W., van der Wouden, P. A., & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 959923. [Link]
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Xie, L., et al. (2015). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS computational biology, 11(4), e1004168. [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]
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Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International journal of molecular sciences, 22(18), 9741. [Link]
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Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International journal of molecular sciences, 22(18), 9741. [Link]
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Zhang, J., & Yang, P. L. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 52(1), 1-13. [Link]
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A Researcher's Guide to In-Vivo Validation of Novel Imidazole Derivatives as Anticancer Agents
A Comparative Analysis of Efficacy, Toxicity, and Mechanistic Insights
In the relentless pursuit of more effective and selective cancer therapies, the scientific community has turned its attention to the vast and versatile class of heterocyclic compounds. Among these, imidazole derivatives have emerged as a particularly promising scaffold in anticancer drug discovery.[1] Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the in-vivo validation of novel imidazole derivatives, offering a comparative perspective against established chemotherapeutic agents and delving into the underlying molecular mechanisms.
The Rationale for In-Vivo Testing: Bridging the Gap from Benchtop to Bedside
While in-vitro assays are indispensable for the initial screening of anticancer compounds, they often fail to recapitulate the complex interplay of factors present in a living organism. In-vivo studies using animal models are a critical step in the preclinical development of any new therapeutic agent, providing invaluable data on efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a systemic environment. For novel imidazole derivatives, in-vivo validation is essential to ascertain their true therapeutic potential and to identify promising candidates for clinical translation.
Part 1: Designing and Executing Robust In-Vivo Efficacy Studies
The cornerstone of in-vivo validation is the use of well-established animal models that can accurately reflect human tumor biology. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most commonly used systems for evaluating the efficacy of novel anticancer agents.
Subcutaneous Xenograft Model: A Foundational Approach
The subcutaneous model is a widely used, reproducible, and cost-effective method for the initial assessment of a compound's antitumor activity.
Experimental Workflow for Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., A549 for non-small cell lung carcinoma) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
-
Resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel, to enhance tumor formation.
-
-
Implantation:
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Regularly measure tumor dimensions using calipers and calculate the volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the novel imidazole derivative, a standard-of-care chemotherapeutic (positive control), and a vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration.
-
At the endpoint, tumors are excised for further analysis, such as histopathology or biomarker assessment.
-
Orthotopic Xenograft Model: A More Clinically Relevant Approach
While subcutaneous models are valuable, they do not fully replicate the tumor microenvironment. Orthotopic models, where cancer cells are implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung), provide a more physiologically relevant setting to evaluate drug efficacy.
Experimental Workflow for Orthotopic Lung Cancer Model
Caption: Workflow for an orthotopic lung cancer xenograft study.
Detailed Protocol: Orthotopic Lung Cancer Model
-
Cell Preparation: Prepare cancer cells as described for the subcutaneous model.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Perform a small incision to expose the thoracic cavity.
-
Directly inject the cancer cell suspension into the lung parenchyma.
-
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or micro-CT.
-
Treatment and Endpoint Analysis: Administer treatments as in the subcutaneous model. The primary endpoint is often overall survival, with secondary endpoints including tumor burden assessed by imaging and histopathology of the lungs at the end of the study.
Part 2: Comparative Efficacy and Toxicity Analysis
A crucial aspect of validating a novel anticancer agent is to benchmark its performance against existing therapies. This section provides a comparative analysis of the in-vivo efficacy and toxicity of representative novel imidazole derivatives against standard-of-care chemotherapeutics for non-small cell lung cancer (NSCLC).
Efficacy: Tumor Growth Inhibition
The primary measure of efficacy in these models is the inhibition of tumor growth.
Table 1: Comparative In-Vivo Efficacy of Novel Imidazole Derivatives vs. Standard Chemotherapy in NSCLC Xenograft Models
| Compound/Drug | Dose and Schedule | Tumor Growth Inhibition (TGI) | p-value | Reference |
| Novel Imidazole Derivative 1 | 30 mg/kg, i.p., alternate days for 20 days | 90.6% | <0.05 | [4] |
| Novel Imidazole Derivative 2 | 60 mg/kg, i.p., every other day for 21 days | 77% | <0.05 | [4][5] |
| Cisplatin | 1 mg/kg, i.p. | 54% | <0.01 | [6] |
| Docetaxel | 10 mg/kg, i.p., twice weekly | Significant tumor growth delay | P=0.014 (vs. control) | [7] |
| Imatinib + Docetaxel | Imatinib: 100 mg/kg, oral, daily for 7 days; Docetaxel: 10 mg/kg, i.p., twice weekly | Significantly improved efficacy vs. Docetaxel alone | P=0.014 | [7] |
Note: Data are compiled from different studies and direct head-to-head comparisons in the same experiment are limited. TGI values are relative to the vehicle control group.
Toxicity Assessment: A Critical Safety Evaluation
Assessing the toxicity of a novel compound is as important as evaluating its efficacy. Common indicators of toxicity in in-vivo studies include body weight loss, changes in organ weight, and alterations in blood chemistry and hematology.
Table 2: In-Vivo Toxicity Profile of Imidazole Derivatives
| Compound | Dose and Schedule | Key Toxicity Findings | Reference |
| Imidazole (Parent Compound) | 125 mg/kg/day, oral, 28 days | Decreased hemoglobin in females | [8] |
| Imidazole (Parent Compound) | ≥ 250 mg/kg/day, oral, 28 days | Salivation, restlessness, hypothermia | [8] |
| Novel Imidazole Derivative 2 | 60 mg/kg, i.p., every other day for 21 days | No obvious weight loss | [4][5] |
| Imidazo-based heterocyclic derivatives (IG-01-008, IG-01-009) | ≥ 1000 mg/kg, oral (acute) | Significant hepatic damage and cholestasis | [9][10] |
Part 3: Mechanistic Insights: Unraveling the Molecular Pathways
Understanding the mechanism of action of novel imidazole derivatives is crucial for their rational development and for identifying potential biomarkers of response. Many imidazole-based compounds exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.
Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Several imidazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[11][12][13]
MAPK/ERK Signaling Pathway and Imidazole Derivative Inhibition
Caption: Imidazole derivatives can inhibit key kinases in the MAPK/ERK pathway.
Modulating the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling network that governs cell growth, survival, and metabolism. Its dysregulation is a frequent event in cancer, making it an attractive therapeutic target. A number of imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors.[14]
PI3K/Akt Signaling Pathway and Imidazole Derivative Inhibition
Caption: Imidazole derivatives can act as inhibitors of PI3K.
Conclusion and Future Directions
The in-vivo validation of novel imidazole derivatives is a multifaceted process that requires careful experimental design, rigorous execution, and a thorough understanding of the underlying cancer biology. The evidence to date strongly suggests that imidazole-based compounds hold significant promise as a new generation of anticancer agents.[1] Future research should focus on conducting more direct, head-to-head comparative in-vivo studies against standard-of-care drugs to clearly delineate their therapeutic window. Furthermore, a deeper exploration of their mechanisms of action will be crucial for identifying predictive biomarkers and for the rational design of combination therapies. As our understanding of the in-vivo behavior of these compounds grows, so too will their potential to make a meaningful impact in the fight against cancer.
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Awasthi, S. K., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
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Anonymous. (n.d.). In vivo antitumor efficacy in A549 lung tumor xenograft model. ResearchGate. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole and Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including antibacterial and antifungal properties.[2] This guide provides a comparative analysis of the anticipated antimicrobial spectrum of a novel compound, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, against established standard antibiotics.
While specific experimental data for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is not yet publicly available, this guide will extrapolate its potential antimicrobial profile based on structure-activity relationships of similar halogenated imidazole and benzimidazole derivatives.[3][4] This theoretical spectrum will be compared with the well-documented in vitro activity of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used triazole antifungal agent.[5][6] This analysis aims to provide a valuable resource for researchers and drug development professionals by contextualizing the potential of this novel imidazole derivative within the current antimicrobial landscape.
Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, the comparison of antimicrobial activity relies on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[7][8] The primary method for quantitative comparison is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (1-(2-bromo-4-fluorobenzyl)-1H-imidazole) and standard antibiotics (Ciprofloxacin, Fluconazole) dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of the test compounds and standard antibiotics is prepared in the 96-well plates containing sterile broth.
-
This creates a concentration gradient of each antimicrobial agent across the wells of the plate.
-
-
Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
The plates are incubated at 35-37°C for 16-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.[9][11]
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[12]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Comparative Antimicrobial Spectrum
The following sections detail the known antimicrobial spectrum of ciprofloxacin and fluconazole, and a hypothesized spectrum for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole based on related compounds.
1-(2-bromo-4-fluorobenzyl)-1H-imidazole: A Hypothesized Spectrum
Given the absence of direct experimental data, the antimicrobial profile of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is projected based on the activities of structurally similar fluorinated and brominated benzimidazole derivatives. Research has shown that such compounds can exhibit significant antibacterial and antifungal properties.[3] The presence of halogen atoms, particularly fluorine, on the phenyl ring attached to the imidazole core has been shown to enhance antimicrobial activity.[3]
-
Hypothesized Antibacterial Activity: It is plausible that 1-(2-bromo-4-fluorobenzyl)-1H-imidazole will demonstrate activity against a range of Gram-positive and Gram-negative bacteria. Some fluorinated benzimidazoles have shown notable activity against Bacillus subtilis and Gram-negative bacteria with MIC values in the range of 7.81 to 31.25 µg/mL.[3] The bromo- and fluoro-substituents may enhance membrane permeability and interaction with bacterial targets.
-
Hypothesized Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties, primarily through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.[2][13] It is anticipated that 1-(2-bromo-4-fluorobenzyl)-1H-imidazole will exhibit activity against various fungal species, including Candida species.
Standard Antibiotic: Ciprofloxacin
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[14]
| Microorganism | Type | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Gram-negative | 0.004 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.03 - 32 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |
Data compiled from multiple sources.[10][15]
Standard Antifungal: Fluconazole
Fluconazole is a triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[13][16] It is primarily effective against yeasts and some dimorphic fungi.[17]
| Microorganism | Type | Fluconazole MIC (µg/mL) |
| Candida albicans | Yeast | 0.25 - 4 |
| Candida glabrata | Yeast | 0.5 - 64 (often higher) |
| Candida parapsilosis | Yeast | 0.5 - 4 |
| Cryptococcus neoformans | Yeast | 2 - 16 |
Data compiled from multiple sources.[18]
Logical Framework for Comparative Analysis
The comparison of a novel compound with established antibiotics follows a logical progression from initial screening to detailed quantitative analysis.
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head-to-head comparison of imidazole and benzimidazole scaffolds in kinase inhibition
[1]
Part 1: Executive Summary & Strategic Verdict
In the high-stakes arena of kinase inhibitor design, the choice between an imidazole and a benzimidazole scaffold is rarely a matter of simple substitution. It is a strategic decision that dictates the inhibitor's binding mode, metabolic fate, and selectivity profile.
-
The Imidazole Scaffold: Historically significant (e.g., SB203580), this monocyclic heteroatom core is a potent hydrogen-bond acceptor/donor capable of tight hinge region binding. However, it carries a high liability for Cytochrome P450 (CYP) inhibition and promiscuity due to its compact size and electronic density, often necessitating extensive decoration to achieve selectivity.
-
The Benzimidazole Scaffold: A "privileged structure" in modern oncology (e.g., Abemaciclib, Binimetinib). The fusion of the benzene ring confers three critical advantages: enhanced hydrophobic surface area for van der Waals contacts, structural rigidity to lower the entropic cost of binding, and metabolic resilience . It is the superior choice for targeting deep hydrophobic pockets (Type II/III inhibition) and achieving high kinome selectivity.
Verdict: Use Imidazole for fragment-based screening and initial hit generation where solubility and ligand efficiency are paramount.[1] Transition to Benzimidazole for lead optimization to improve selectivity, metabolic stability, and to access allosteric binding sites.
Part 2: Structural & Electronic Profiling[1]
Physicochemical Properties
The core difference lies in the electronic distribution and steric footprint.
| Feature | Imidazole (Monocyclic) | Benzimidazole (Bicyclic) | Impact on Drug Design |
| H-Bonding | Amphoteric (Donor at N1, Acceptor at N3) | Amphoteric (Donor at N1, Acceptor at N3) | Both interact with the kinase hinge region (e.g., Glu/Leu backbone).[1] |
| pKa (Conj. Acid) | ~7.0 | ~5.5 | Benzimidazoles are less basic, reducing lysosomal trapping and improving membrane permeability.[1] |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate-High (Lipophilic) | Benzimidazoles drive stronger hydrophobic collapse in the ATP pocket.[1] |
| Pi-Stacking | Weak | Strong | Benzimidazoles efficiently stack with the "Gatekeeper" residue or P-loop phenylalanine.[1] |
| CYP Liability | High (N3 coordinates heme iron) | Low/Moderate (Steric bulk hinders heme access) | Major toxicity differentiator.[1] |
The "Warhead" Analysis: Binding Modes
The scaffold dictates how the molecule orients within the kinase cleft.
-
Imidazole (The "Hinge Snatcher"):
-
Mechanism:[1][2] Often acts as a Type I ATP-competitive inhibitor.[1] The N3 nitrogen accepts a hydrogen bond from the hinge backbone NH.
-
Case Study (SB203580): The imidazole core binds to the ATP pocket of p38 MAPK. However, its small size allows it to rotate, leading to off-target inhibition of Akt and other kinases.
-
-
Benzimidazole (The "Versatile Anchor"): [3][4]
-
Mechanism:[1][2] Can function as a Type I binder (Abemaciclib) or a Type III Allosteric binder (Binimetinib).[1]
-
Case Study (Binimetinib): The benzimidazole core does not bind the ATP hinge directly in the same way; instead, it occupies a distinct allosteric pocket adjacent to the ATP site in MEK1/2. This unique binding mode locks the kinase in a catalytically inactive conformation, granting exceptional selectivity.
-
Part 3: Visualizing the Mechanism
The following diagram illustrates the divergent binding strategies and decision pathways for these scaffolds.
Caption: Decision tree contrasting the binding modes, advantages, and liabilities of Imidazole vs. Benzimidazole scaffolds.
Part 4: Head-to-Head Case Studies
Selectivity & Toxicology: The CYP Problem
One of the most critical differentiators is the interaction with metabolic enzymes.
-
Imidazole Liability: The unhindered nitrogen (N3) in simple imidazoles often coordinates directly with the heme iron of CYP450 enzymes.
-
Benzimidazole Solution: The fused benzene ring provides steric bulk that prevents the nitrogen from accessing the heme iron center of CYP enzymes.
-
Evidence:Abemaciclib (Verzenio) utilizes a benzimidazole-like scaffold (specifically a benzimidazol-2-yl-pyridin-2-amine system).[1] It successfully navigated clinical trials to FDA approval with a manageable toxicity profile, devoid of the severe hepatotoxicity seen in earlier imidazole-based kinase inhibitors.
-
Allosteric Inhibition: The MEK Success Story
Benzimidazoles have enabled the discovery of non-ATP competitive inhibitors.
-
Binimetinib (Mektovi): This drug features a 1-methyl-1H-benzimidazole core.[1][5]
-
Mechanism:[1][2] It binds to a unique allosteric pocket adjacent to the ATP binding site of MEK1/2.
-
Outcome: This binding mode is unavailable to simple imidazoles due to the requirement for a larger, rigid hydrophobic anchor. The result is exquisite selectivity for MEK over the rest of the kinome, a feat difficult to achieve with ATP-competitive imidazole inhibitors.
-
Part 5: Experimental Protocols (Self-Validating Systems)
To objectively compare these scaffolds in your own pipeline, use the following assay cascade.
Protocol A: Kinase Selectivity Profiling (FRET-Based)
Purpose: To quantify the "promiscuity penalty" of the imidazole vs. the "selectivity gain" of the benzimidazole.
-
Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.[1]
-
Tracer Prep: Select a tracer (Alexa Fluor 647 conjugate) known to bind the ATP pocket.[1]
-
Compound Dosing: Prepare 10-point serial dilutions of your Imidazole (e.g., SB203580) and Benzimidazole (e.g., Binimetinib analog) hits.[1]
-
Incubation: Mix Kinase (5 nM), Tracer (2-100 nM), and Antibody (2 nM) in assay buffer. Incubate for 60 min at RT.
-
Readout: Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
Validation:
-
Analysis: Calculate IC50. A "Selectivity Score" (S-score) is calculated by testing against a panel of 50+ kinases.[1] Expect S-scores to be significantly better (lower) for Benzimidazoles.[1]
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Purpose: To detect CYP-mediated instability or inhibition.[1]
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), NADPH regenerating system.
-
Initiation: Add test compound (1 µM final) to the mix. Pre-incubate 5 min at 37°C. Start reaction by adding NADPH.[1]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[1]
Part 6: References
-
Gelbert, L. M., et al. (2014).[1] "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine."[1] Investigational New Drugs. Link (Describes Abemaciclib's benzimidazole scaffold).[1]
-
Lee, J. C., et al. (1994).[1] "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature.[1] Link (Seminal paper on SB203580/Imidazole p38 inhibitors).[1]
-
Ascierto, P. A., et al. (2013).[1] "MEK162 for patients with advanced melanoma harbouring NRAS or Val600 BRAF mutations: a non-randomised, open-label phase 2 study."[1] The Lancet Oncology. Link (Clinical data on Binimetinib/Benzimidazole).[1]
-
Garuti, L., et al. (2014).[1] "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry. Link (Review of benzimidazole binding modes).
-
Podoll, T., et al. (2013).[1] "Bio-isosteres of the benzimidazole scaffold in the design of p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Direct SAR comparison).[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in Cellular Models
For researchers and drug development professionals, unequivocally demonstrating that a compound engages its intended target within a cellular context is a cornerstone of preclinical validation.[1][2][3] This guide provides an in-depth, technically focused comparison of methodologies to validate the cellular target engagement of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, a molecule representative of the broader class of imidazole-based compounds with diverse therapeutic potential.[4][5]
The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[6][7] Derivatives of 1-benzyl-1H-imidazole have been investigated as inhibitors of enzymes such as aldosterone synthase (CYP11B2) and 17α-hydroxylase/17,20-lyase (P450(17α)), and also for their potential as antibacterial agents.[8][9] Given this precedent, this guide will use a hypothetical kinase target to illustrate the experimental workflows, a common target class for imidazole-containing compounds.
This guide eschews a rigid template, instead focusing on the scientific rationale behind the selection of orthogonal assays to build a compelling case for target engagement. We will explore both direct and indirect methods, providing detailed protocols and comparative data to empower you to design robust validation strategies.
The Imperative of Cellular Target Engagement
Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical step in drug discovery.[1][10][11] It serves to:
-
Validate the biological hypothesis: A lack of efficacy could stem from the compound not engaging its target, or from the target itself not being critical to the disease pathway.[1]
-
De-risk downstream development: Early confirmation of on-target activity provides confidence to proceed with more complex and costly in vivo studies.
-
Elucidate mechanism of action: Understanding how a compound interacts with its target is fundamental to optimizing its therapeutic properties.[2]
A Multi-Faceted Approach to Validation
No single technique provides a complete picture of target engagement. A robust validation strategy employs a combination of methods that measure the direct physical interaction between the compound and its target, as well as the functional consequences of this interaction. This guide will focus on three powerful, yet distinct, approaches:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method to directly assess target binding in intact cells.[12][13]
-
Drug Affinity Responsive Target Stability (DARTS): A technique that leverages protease resistance to identify and validate small molecule targets.[14][15][16][17]
-
Kinobeads/Competitive Chemical Proteomics: An affinity-based method for profiling kinase inhibitor selectivity and target engagement.[18][19][20][21]
The following sections will detail the principles, protocols, and expected outcomes for each of these methods, using our example compound, 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, and a hypothetical kinase target.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Intracellular Binding
Principle: CETSA is based on the principle that the binding of a ligand, such as our imidazole compound, to its target protein increases the protein's thermal stability.[11][12][13][22] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation and remain in the soluble fraction at higher temperatures.[13][22] This change in thermal stability provides direct evidence of target engagement in a physiologically relevant context.[13][22]
Experimental Workflow:
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare a native protein lysate using a mild lysis buffer.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or trypsin) to each lysate and incubate for a specific time to allow for limited digestion.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.
-
Analysis: Analyze the protein digestion patterns by SDS-PAGE followed by Western blotting for the target kinase.
-
Data Interpretation: A decrease in the degradation of the target kinase in the presence of the compound compared to the vehicle control indicates a direct binding interaction.
Comparative Data Summary (Hypothetical):
| Treatment | Target Kinase Band Intensity (Relative to No Protease Control) |
| Vehicle (DMSO) + Protease | 25% |
| 1 µM 1-(2-bromo-4-fluorobenzyl)-1H-imidazole + Protease | 45% |
| 10 µM 1-(2-bromo-4-fluorobenzyl)-1H-imidazole + Protease | 75% |
| 10 µM Known Kinase Inhibitor (Positive Control) + Protease | 80% |
| 10 µM Non-binding Control Compound + Protease | 23% |
Kinobeads/Competitive Chemical Proteomics: Profiling Selectivity
Principle: This technique utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors. [18][23]These beads can capture a large portion of the kinome from a cell lysate. [21]In a competitive binding experiment, the cell lysate is pre-incubated with the compound of interest, which will compete with the kinobeads for binding to its target kinases. [18]The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduced abundance of a particular kinase on the beads in the presence of the compound indicates that the compound is engaging that kinase. [20]
Experimental Workflow:
Caption: Workflow of the Kinobeads competitive binding assay.
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Competitive Binding: Incubate the lysate with varying concentrations of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow for the capture of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the kinases in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates target engagement.
Comparative Data Summary (Hypothetical):
| Kinase | IC50 of Binding Competition (µM) with 1-(2-bromo-4-fluorobenzyl)-1H-imidazole |
| Hypothetical Target Kinase | 1.5 |
| Off-Target Kinase 1 | > 50 |
| Off-Target Kinase 2 | 25.3 |
| Off-Target Kinase 3 | > 50 |
Synthesizing the Evidence for Confident Target Engagement
By employing these three orthogonal approaches, a researcher can build a robust and compelling case for the cellular target engagement of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
-
CETSA provides direct evidence of binding in intact cells, offering the most physiologically relevant context.
-
DARTS offers an independent, label-free validation of the binding interaction in a cell lysate.
-
Kinobeads not only confirms the engagement of the primary target but also provides crucial information about the compound's selectivity across the kinome.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (URL: )
- Drug Affinity Responsive Target Stability (DARTS)
- Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., Loo, J. A., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298. (URL: )
- Step-by-Step Protocol: How to Perform a DARTS Assay - Cre
- Su, C. J., Tikhomirov, A. S., Shchekotikhin, A. E., Chueh, P. J., & Chen, Y. L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(12), e3275. (URL: )
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Do, H. T., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. (URL: )
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). (URL: )
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. Cell chemical biology, 24(12), 1471-1484. (URL: )
- Strategies for target and pathway engagement in cellular assays. (2020, August 6). (URL: )
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Determining target engagement in living systems - PMC. (URL: )
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (URL: )
- Importance of Quantifying Drug-Target Engagement in Cells - PMC. (2020, March 6). (URL: )
- Médard, D., Bantscheff, M., & Kuster, B. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 14(3), 1574–1585. (URL: )
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (URL: )
- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). (URL: )
- Drug Affinity Responsive Target Stability (Darts)
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchG
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: )
- Characterization of binding, depletion and competition properties of...
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- 1-(4-Bromobenzyl)-1H-imidazole - MySkinRecipes. (URL: )
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- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )
- 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid - MilliporeSigma. (URL: )
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1). (URL: )
- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp. (URL: )
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- Review of pharmacological effects of imidazole deriv
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (2020, May 7). (URL: )
- 72459-46-2 | MFCD06421442 | 1-(4-Bromobenzyl)-1H-imidazole | AA Blocks. (URL: )
- 72459-46-2 | 1-(4-Bromobenzyl)-1H-imidazole - A2B Chem. (URL: )
- 1-Benzyl-5-bromo-1H-imidazole Properties - EPA. (2025, October 15). (URL: )
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- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
